(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNRHYRWHLOKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660250 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-47-9 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS number
An In-depth Technical Guide to (4-Fluoro-3-(carbamoyl)phenyl)boronic Acids for Advanced Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Significance
The precise compound "(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid" is not widely documented in readily available chemical literature or supplier catalogs. However, a closely related and structurally significant analogue, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , is well-characterized and commercially available, bearing the CAS Number 874219-19-9 .[1][2][3] This guide will focus on this specific analogue, providing a comprehensive technical overview of its properties, synthesis, and applications, which are directly translatable to the broader class of substituted phenylboronic acids.
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Its utility is anchored in the dual reactivity of its constituent parts: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the fluorinated, substituted phenyl ring, which allows for the fine-tuning of molecular properties in drug candidates. The strategic placement of the fluorine atom and the methylcarbamoyl group influences the electronic properties and the pKa of the boronic acid, enhancing its reactivity and stability, and providing vectors for modifying solubility, metabolic stability, and target binding interactions.[4]
This guide offers a deep dive into the practical and theoretical aspects of this reagent, designed to empower researchers in leveraging its full potential in complex synthetic pathways and drug discovery programs.
Core Physicochemical and Structural Data
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.
Table 1: Key Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 874219-19-9 | [1][2][3] |
| Molecular Formula | C₈H₉BFNO₃ | [1][2] |
| Molecular Weight | 196.97 g/mol | [5] |
| IUPAC Name | [4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | Typically ≥98% | [3] |
| Melting Point | 255 °C (literature value for a similar analogue) | [6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted phenylboronic acids like (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a directed ortho-metalation (DoM) strategy, followed by borylation. This powerful method allows for the regioselective introduction of the boronic acid group.
Causality in the Synthetic Pathway:
-
Starting Material Selection : The synthesis begins with a precursor molecule where the directing group (in this case, the amide) and other substituents are already in place on the aromatic ring.
-
Directed ortho-Metalation (Lithiation) : A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or tert-butyl lithium (t-BuLi), is used to deprotonate the aromatic ring.[4] The amide group directs the lithium to the adjacent ortho position. This reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[4]
-
Borylation (Quenching) : The organolithium intermediate is a potent nucleophile. It is "quenched" by reacting it with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃).[4] The borate ester forms instantaneously.
-
Hydrolysis : The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the borate ester to the desired boronic acid.
This sequence provides a reliable and high-yield pathway to the target molecule, leveraging well-understood organometallic principles.
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded procedure for the synthesis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. Esteemed for its utility in Suzuki-Miyaura cross-coupling reactions, this molecule facilitates the construction of complex biaryl structures inherent to many pharmacologically active compounds. This document offers a detailed, two-step synthetic pathway, beginning with the commercially available 4-fluoro-3-bromobenzoic acid. Each step is elucidated with in-depth procedural details, mechanistic insights, and the rationale behind the chosen conditions, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide array of functional groups and its stereospecificity have established it as a premier method for the formation of carbon-carbon bonds. The title compound, this compound, is of particular interest due to the unique electronic properties imparted by its substituents. The fluorine atom and the methoxycarbamoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this boronic acid a valuable asset in the synthesis of novel therapeutic agents.[1][2]
The synthetic strategy detailed herein is designed to be both efficient and scalable, proceeding through a logical sequence of amide bond formation followed by a lithium-halogen exchange and subsequent borylation. This approach leverages well-established and reliable chemical transformations to ensure a high probability of success.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in two primary steps, starting from 4-fluoro-3-bromobenzoic acid. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols & Mechanistic Discussion
Step 1: Synthesis of N-methoxy-4-fluoro-3-bromobenzamide
The initial step involves the formation of an amide bond between 4-fluoro-3-bromobenzoic acid and O-methylhydroxylamine hydrochloride. The use of a coupling agent is necessary to activate the carboxylic acid, facilitating nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency and rapid reaction times, particularly with challenging substrates.[3][4]
Caption: Workflow for the synthesis of the amide intermediate.
Detailed Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-bromobenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl salt of the hydroxylamine and any acidic byproducts.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 20 minutes to allow for pre-activation of the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.
-
In a separate flask, dissolve O-methylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of DMF with DIPEA (1.2 eq) and add this solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-methoxy-4-fluoro-3-bromobenzamide as a solid.
Table 1: Reagent Quantities for Step 1 (Illustrative Scale)
| Reagent | Molar Eq. | Molecular Weight | Mass/Volume (10 mmol scale) |
| 4-Fluoro-3-bromobenzoic acid | 1.0 | 219.01 g/mol | 2.19 g |
| O-Methylhydroxylamine HCl | 1.2 | 83.52 g/mol | 1.00 g |
| HATU | 1.1 | 380.23 g/mol | 4.18 g |
| DIPEA | 3.7 | 129.24 g/mol | 6.2 mL |
| Anhydrous DMF | - | - | ~20 mL |
Step 2: Synthesis of this compound
This crucial step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction, which is typically very fast at low temperatures, followed by quenching the resulting aryllithium species with a borate ester.[5][6][7] The choice of n-butyllithium as the organolithium reagent and triisopropyl borate as the electrophilic boron source is standard for this type of transformation.[8]
Mechanistic Rationale:
The reaction is performed at -78 °C to prevent side reactions of the highly reactive aryllithium intermediate. The lithium-halogen exchange proceeds via an "ate-complex" where the organolithium reagent coordinates to the bromine atom before the exchange occurs.[6] The subsequent addition of triisopropyl borate results in the formation of a boronate complex. Acidic workup then hydrolyzes this complex to the desired boronic acid.
Detailed Protocol:
-
Dissolve the N-methoxy-4-fluoro-3-bromobenzamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Transfer the aryllithium solution to the cold borate solution via cannula, again maintaining a temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 2-3.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a solid.
Table 2: Reagent Quantities for Step 2 (Illustrative Scale)
| Reagent | Molar Eq. | Molecular Weight/Conc. | Mass/Volume (5 mmol scale) |
| N-methoxy-4-fluoro-3-bromobenzamide | 1.0 | 248.04 g/mol | 1.24 g |
| n-Butyllithium | 1.1 | 1.6 M in hexanes | 3.44 mL |
| Triisopropyl borate | 1.5 | 188.08 g/mol | 1.73 mL |
| Anhydrous THF | - | - | ~17 mL |
| 1 M HCl | - | - | As needed for pH adjustment |
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
N-methoxy-4-fluoro-3-bromobenzamide (Intermediate):
-
¹H NMR: Expect characteristic signals for the aromatic protons, the N-methoxy protons, and potentially coupling between the fluorine and adjacent protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₈H₇BrFNO₂ = 247.96).
-
-
This compound (Final Product):
-
¹H NMR (DMSO-d₆): Aromatic proton signals will show shifts and coupling patterns consistent with the substitution pattern. A broad singlet corresponding to the B(OH)₂ protons will also be present.
-
¹³C NMR (DMSO-d₆): Aromatic signals, with the carbon attached to the boron atom often showing a broader signal.
-
¹¹B NMR: A single, broad peak typically in the range of 25-35 ppm is characteristic of a trigonal boronic acid.[9]
-
¹⁹F NMR: A singlet or a multiplet depending on coupling with nearby protons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Safety and Handling
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Solvents (DMF, THF, Hexanes): Flammable and should be handled in a well-ventilated fume hood. Anhydrous solvents are required for the lithiation step.
-
Reagents (HATU, DIPEA): Irritants. Avoid inhalation and contact with skin and eyes.
-
Boronic Acids: Generally considered to be of low toxicity, but should be handled with care as they can be irritants.
Conclusion
This guide outlines a robust and reproducible two-step synthesis for this compound. By employing a standard amide coupling followed by a well-established lithium-halogen exchange and borylation sequence, this valuable building block can be accessed reliably. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to confidently synthesize this compound, thereby facilitating advancements in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9). As a key building block in modern medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document synthesizes data from various sources and outlines robust, field-proven experimental protocols for the empirical determination of critical parameters such as melting point, aqueous solubility, and pKa. The guide is structured to deliver not only factual data but also the scientific rationale behind analytical methodologies, ensuring both accuracy and practical applicability in a research and development setting.
Introduction and Compound Identification
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is an ortho-fluorinated aromatic boronic acid derivative. The presence of the boronic acid moiety makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The fluoro and methylcarbamoyl substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity, selectivity, and the physiological properties of downstream compounds.[1][2]
This guide specifically addresses the properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , CAS 874219-19-9. It is important to distinguish this from similar structures such as the methoxycarbonyl analogue (a methyl ester) or other constitutional isomers.
Chemical Structure:
Figure 1: 2D Structure of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its handling, storage, formulation, and reaction conditions. The data for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874219-19-9 | [3][4][5] |
| Molecular Formula | C₈H₉BFNO₃ | [3][5][6] |
| Molecular Weight | 196.97 g/mol | [3][6][7] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Not available in cited literature. | |
| Aqueous Solubility | Not quantitatively available in cited literature. | |
| pKa | Not available in cited literature. |
Melting Point Considerations
The accurate determination of a melting point for boronic acids can be challenging. Often, the observed thermal event is a dehydration to form the corresponding boroxine (a cyclic anhydride) or decomposition, rather than a true melt.[8] This can lead to a lack of reproducibility. Therefore, any empirical determination must be performed with careful observation, and the result is often best reported as a decomposition temperature range.
Solubility Profile
While quantitative data is scarce, phenylboronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Their solubility in water is often limited but can be significantly increased at higher pH when the boronic acid is deprotonated to the more soluble boronate form.[9] Empirical determination via a standardized shake-flask method is essential for quantitative applications.
Acidity (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity—the propensity of the boron atom to accept a hydroxide ion to form a tetrahedral boronate species. This property is crucial for applications in Suzuki coupling and for its use in constructing sensors, particularly for diol-containing molecules like glucose.[9] The introduction of an electron-withdrawing fluorine atom is expected to lower the pKa relative to the non-fluorinated parent compound, making it more acidic.[9]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group protons. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.[10]
-
¹³C NMR : Will display characteristic peaks for the aromatic carbons, with splitting patterns influenced by the fluorine substituent. The carbonyl carbon of the amide will also be present. The carbon atom directly bonded to boron can sometimes be difficult to detect due to quadrupolar relaxation.[11]
-
¹⁹F NMR : A single resonance is expected, with coupling to adjacent aromatic protons.[10]
-
¹¹B NMR : The chemical shift provides information about the coordination state of the boron atom, which is typically around 28-30 ppm for trigonal boronic acids.[10] Spectra for this compound are available for reference in chemical databases.[12]
-
-
Infrared (IR) Spectroscopy : The FT-IR spectrum is characterized by key vibrational bands corresponding to its functional groups.
-
O-H Stretch : A broad band around 3200-3500 cm⁻¹ from the B(OH)₂ group.
-
N-H Stretch : A sharp to medium band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I) : A strong, sharp peak around 1640-1680 cm⁻¹.
-
B-O Stretch : Strong absorptions typically found in the 1300-1400 cm⁻¹ region.[13]
-
C-F Stretch : A strong band typically appearing in the 1000-1300 cm⁻¹ range.
-
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. A key diagnostic feature is the isotopic pattern of boron (²⁰% ¹⁰B and ⁸⁰% ¹¹B), which gives a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.[8] Modern UPLC-MS methods are highly effective for analyzing boronic acids and monitoring reactions.[14][15]
Experimental Protocols for Property Determination
Given the absence of published data for several key properties, the following standardized protocols are provided as a guide for their empirical determination.
Protocol for Melting Point Determination
This protocol outlines the standard procedure using a capillary melting point apparatus.
Caption: Workflow for Melting Point Determination.
Protocol for Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD 105 Guideline and is a globally recognized standard for determining water solubility.
Caption: Workflow for Aqueous Solubility Determination.
Protocol for pKa Determination (Potentiometric Titration)
This method provides a reliable way to determine the pKa by monitoring pH changes during titration with a strong base.
Caption: Workflow for pKa Determination via Titration.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 874219-19-9|(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 6. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]
- 7. parchem.com [parchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 4-FLUORO-3-(METHYLCARBAMOYL)BENZENEBORONIC ACID(874219-19-9) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the fluorine atom and the methoxycarbamoyl group attached to the phenylboronic acid scaffold, impart desirable physicochemical properties that make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its practical utility for researchers in drug discovery and development.
It is important to note that a related compound, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, exists and is sometimes confused with the topic of this guide. While structurally similar, they are distinct chemical entities with different molecular weights and formulas. This guide will focus exclusively on the methoxycarbamoyl derivative.
Core Molecular Attributes
A clear understanding of the fundamental molecular characteristics of this compound is crucial for its effective application.
| Identifier | Value | Source |
| Molecular Formula | C8H8BFO4 | [1][2] |
| Molecular Weight | 197.96 g/mol | [1][2] |
| CAS Number | 874219-35-9 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 255 °C (lit.) | [1] |
| Solubility | Information not widely available, but likely soluble in organic solvents like methanol, DMSO, and DMF. |
Synthesis and Mechanism
The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aryl halide followed by quenching with a trialkyl borate. The following represents a plausible synthetic route for this compound, grounded in established organic chemistry principles.
Proposed Synthetic Workflow
Caption: A logical workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Preparation : A solution of 1-bromo-4-fluoro-3-(methoxycarbamoyl)benzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation : n-Butyllithium (n-BuLi) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a period to allow for the formation of the aryllithium intermediate. The choice of n-BuLi is critical as it is a strong enough base to deprotonate the aryl bromide.
-
Borylation : Trimethyl borate is then added to the reaction mixture. The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate.
-
Hydrolysis and Isolation : The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This hydrolyzes the borate ester intermediate to yield the desired this compound. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.
Applications in Research and Development
The utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists.
Pharmaceutical Development
This compound is a key building block in the synthesis of novel pharmaceutical agents.[3] Boronic acids are known to be valuable intermediates in drug discovery, and some have even been developed into approved drugs, such as bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the methoxycarbamoyl group can participate in hydrogen bonding interactions with biological targets.[5]
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing complex molecular architectures.
Caption: A simplified representation of the Suzuki-Miyaura reaction.
Materials Science
The unique electronic properties imparted by the fluorine and methoxycarbamoyl substituents make this boronic acid derivative a candidate for the development of advanced materials, such as functionalized polymers and organic light-emitting diodes (OLEDs).[1][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery and materials science. Its well-defined molecular structure and reactivity in key chemical transformations, such as the Suzuki-Miyaura cross-coupling, make it an important tool for the synthesis of novel and complex molecules. By understanding its properties, synthesis, and applications, and by adhering to proper safety protocols, researchers can effectively leverage this compound to advance their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [m.chemicalbook.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering both a predictive analysis based on established principles and practical guidance for spectral acquisition.
Introduction: The Structural Significance of this compound
This compound is a versatile bifunctional molecule. The boronic acid moiety serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide (N-methoxy-N-methyl amide) functionality is a stable and highly useful precursor for the synthesis of ketones. The fluorine substituent provides a means to modulate the electronic properties and metabolic stability of derivative compounds.
Accurate structural elucidation is paramount for ensuring the purity and identity of this reagent. ¹H NMR spectroscopy is the primary and most effective technique for this purpose, providing detailed information about the electronic environment of each proton in the molecule.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, experimentally confirmed spectrum for this specific molecule is not readily found, a highly accurate prediction can be synthesized from the analysis of structurally related compounds and fundamental NMR principles[1][2][3]. The expected spectrum in a suitable solvent, such as DMSO-d₆ or CDCl₃, will exhibit distinct signals corresponding to the aromatic protons, the N-methoxy and N-methyl groups of the Weinreb amide, and the acidic protons of the boronic acid group.
The Aromatic Region: A Complex Spin System
The three protons on the phenyl ring (H-2, H-5, and H-6) form a complex AMX spin system, further complicated by couplings to the fluorine atom at the C-4 position.
-
H-2: This proton is ortho to the boronic acid group and meta to the Weinreb amide. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and a smaller long-range coupling. Its chemical shift will be the most downfield of the aromatic protons, likely in the range of 7.9-8.1 ppm . This is due to the deshielding effect of the adjacent electron-withdrawing boronic acid and amide groups.
-
H-6: This proton is ortho to the fluorine atom and meta to the boronic acid. It will likely appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td) due to coupling with H-5 (ortho), H-2 (meta), and the fluorine atom. The ortho H-F coupling (³JHF) is typically in the range of 8-10 Hz. Its chemical shift is predicted to be around 7.5-7.7 ppm .
-
H-5: This proton is ortho to both the fluorine and the Weinreb amide. It is expected to appear as a triplet or doublet of doublets due to coupling with H-6 and the fluorine atom (⁴JHF), which is typically around 5-7 Hz. The electron-donating effect of the fluorine and the deshielding from the amide will place this signal around 7.2-7.4 ppm .
The aromatic protons of benzene rings typically resonate around 7 ppm[4]. The presence of electron-withdrawing groups like boronic acids and amides generally shifts these signals downfield. Conversely, the fluorine atom, while electronegative, can act as a weak electron-donating group through resonance, influencing the precise chemical shifts[5][6].
The Weinreb Amide Region: Characteristic Singlets
The N-methoxycarbamoyl group gives rise to two distinct singlets:
-
N-OCH₃ (Methoxy protons): These three protons will appear as a sharp singlet, typically in the range of 3.6-3.8 ppm .
-
N-CH₃ (Methyl protons): These three protons will also appear as a sharp singlet, generally found slightly upfield of the methoxy protons, in the range of 3.3-3.5 ppm .
It is important to note that in some ortho-substituted N-methoxy-N-methyl benzamides, restricted rotation around the C-N amide bond can lead to broadening of these signals or even the appearance of rotamers at room temperature[7]. While the methoxycarbamoyl group in the target molecule is in a meta position relative to the boronic acid, steric hindrance is less of a concern, and sharp singlets are anticipated.
The Boronic Acid Protons
The two acidic protons of the B(OH)₂ group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and water content. In many cases, these protons exchange with residual water or deuterated solvent, leading to a very broad signal or no observable signal at all[8]. If observed, the signal can appear over a wide range, from 5 to 9 ppm .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.9 - 8.1 | dd | ~2 Hz, ~8 Hz |
| H-6 | 7.5 - 7.7 | ddd or td | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz |
| H-5 | 7.2 - 7.4 | t or dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz |
| B(OH)₂ | 5.0 - 9.0 (variable) | br s | - |
| N-OCH₃ | 3.6 - 3.8 | s | - |
| N-CH₃ | 3.3 - 3.5 | s | - |
Experimental Protocol: Best Practices for Acquiring a High-Quality Spectrum
The propensity of arylboronic acids to form trimeric anhydrides known as boroxines can lead to complex or uninterpretable NMR spectra[9][10]. The following protocol is designed to mitigate this issue and ensure a clean, monomeric spectrum.
Sample Preparation
-
Solvent Selection: Deuterated methanol (CD₃OD) is often the solvent of choice as it effectively breaks up boroxine trimers through ester formation[9]. Alternatively, DMSO-d₆ can be used. If using CDCl₃, which is less polar, the risk of observing boroxine species is higher.
-
Dissolution: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Solubilization: Gently agitate the tube to fully dissolve the sample. A brief sonication may be necessary.
-
Water Addition (Optional but Recommended): If boroxine formation is still suspected (e.g., in CDCl₃ or DMSO-d₆), the addition of a single drop of D₂O to the NMR tube can facilitate the hydrolysis of the boroxine back to the monomeric boronic acid, resulting in a much cleaner spectrum[8].
NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard ¹H (proton) acquisition.
-
Solvent: CD₃OD or DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
Visualization of Key Interactions
The following diagram illustrates the structure of this compound and highlights the key through-bond couplings that determine the splitting patterns in the ¹H NMR spectrum.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.
Conclusion
The ¹H NMR spectrum of this compound is predictable and rich in information. A thorough understanding of substituent effects and spin-spin coupling, combined with proper sample preparation techniques to avoid boroxine formation, allows for unambiguous structural confirmation. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the NMR data for this important chemical intermediate, ensuring the integrity of their synthetic endeavors.
References
- 1. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid(874219-35-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-FLUORO-3-(METHYLCARBAMOYL)BENZENEBORONIC ACID(874219-19-9) 1H NMR spectrum [chemicalbook.com]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 6. sfu.ca [sfu.ca]
- 7. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Prepared by: A Senior Application Scientist
Foreword: Contextualizing Solubility for Modern Drug Discovery
In the landscape of contemporary drug development and synthetic chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. The compound (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a sophisticated reagent, incorporating functionalities that are attractive for modulating the physicochemical and biological properties of target molecules.[1] However, its synthetic utility is fundamentally governed by a property that is too often overlooked in early-stage development: solubility.
Poor solubility can lead to unreliable results in biological assays, create significant hurdles for formulation and in vivo dosing, and ultimately derail promising candidates.[2][3] This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, determining, and optimizing the solubility of this specific, high-value boronic acid. We will move beyond mere data points to explore the underlying chemical principles and provide field-tested protocols to empower your research.
Physicochemical Profile & Theoretical Solubility Considerations
The solubility of a compound is dictated by its structure.[4] Let's dissect the key functional groups of this compound to anticipate its behavior in various solvents.
-
The Boronic Acid Moiety (-B(OH)₂): This is the most influential group. It is polar, capable of acting as both a hydrogen bond donor and acceptor, and is weakly acidic. Critically, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is solvent-dependent and a primary source of variability in solubility measurements, as the boroxine is significantly less polar than the parent acid and thus has vastly different solubility characteristics.
-
The Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom is electron-withdrawing, which can influence the acidity (pKa) of the boronic acid group. Its impact on solubility is complex; while it can participate in weak hydrogen bonding, it primarily increases the molecule's overall polarity and can affect crystal lattice energy.
-
The Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group introduces significant polarity and hydrogen bonding capability. The amide N-H is a hydrogen bond donor, and the carbonyl and methoxy oxygens are hydrogen bond acceptors. This functionality is expected to enhance solubility in polar, protic solvents.
Based on this analysis, we can predict that the solubility of this molecule will be highly dependent on a solvent's ability to engage in hydrogen bonding and disrupt the intermolecular forces within the compound's solid-state lattice.
A Tale of Two Solubilities: Kinetic vs. Thermodynamic
In pharmaceutical sciences, "solubility" is not a single value. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[4][6]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock (typically DMSO) is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[2][7][8] It reflects the rapid precipitation from a supersaturated state and is highly relevant for high-throughput screening (HTS) and in vitro biological assays, which often use this method of compound addition.[6]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically >24 hours) until the rate of dissolution equals the rate of precipitation.[9][10] This value is critical for formulation development, preclinical studies, and understanding oral bioavailability.[3]
Experimental Protocols for Solubility Determination
The following protocols are designed as self-validating systems, incorporating controls and precise analytical measurements to ensure trustworthy and reproducible data.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment, ideal for comparing a series of analogs or for ensuring solubility in biological assay buffers. It leverages laser nephelometry to detect precipitate formation.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to wells in column 1 and 100 µL to all other wells.
-
Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the wells in column 1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Incubation: Serially dilute 100 µL from column 1 across the plate. Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Analysis (Nephelometry): Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[7]
-
Alternative Analysis (UV Spectroscopy): After incubation, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen).[2] Measure the UV absorbance of the filtrate and calculate the concentration against a standard curve prepared in a DMSO/buffer mixture.[6]
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
This "gold standard" method determines the equilibrium solubility and requires more time and compound but yields a more fundamentally accurate value.[11]
Methodology:
-
Sample Preparation: Add an excess of solid this compound (approx. 1-2 mg) to a 1.5 mL glass vial. Ensure solid is visible.
-
Solvent Addition: Add 1 mL of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermomixer or on a vial roller. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours.[9][11] It is crucial that equilibrium is reached; for poorly soluble compounds, this may take longer.[11]
-
Phase Separation: After equilibration, allow the suspension to stand for 30 minutes for large particles to settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. Causality Note: Filtration is a critical step where compound loss due to adsorption can occur. Using low-binding filters and pre-saturating the filter by discarding the first ~100 µL of filtrate is a best practice.[11]
-
Quantification (HPLC-UV): Prepare a standard curve of the compound in the chosen solvent. Analyze the filtered supernatant by a validated HPLC-UV method to determine the precise concentration. The resulting concentration is the thermodynamic solubility.[3]
Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.
Predicted Solubility Profile in Common Laboratory Solvents
While precise experimental data for this compound is not publicly available, we can generate a reliable, predictive profile based on the solubility of structurally related arylboronic acids and fundamental chemical principles.[5][12][13]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole moments and ability to act as H-bond acceptors effectively solvate the polar functional groups of the molecule. DMSO is an exceptional solvent for many organics.[6] |
| Ethers | Tetrahydrofuran (THF), Dioxane | High to Medium | Phenylboronic acid generally shows high solubility in ethers.[5][13] These can accept hydrogen bonds from the -B(OH)₂ group. |
| Ketones | Acetone, 3-Pentanone | High to Medium | Similar to ethers, ketones are good H-bond acceptors and have proven to be effective solvents for phenylboronic acid.[5][13] |
| Alcohols | Methanol, Ethanol, Isopropanol | Medium | These protic solvents can both donate and accept H-bonds, but may also compete with intramolecular/intermolecular H-bonding, leading to moderate solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Medium | Arylboronic acids show moderate to low solubility in these solvents.[5][13] While somewhat polar, their H-bonding ability is limited. |
| Hydrocarbons | Hexanes, Toluene, Cyclohexane | Very Low/Insoluble | These non-polar solvents cannot effectively solvate the highly polar boronic acid and methoxycarbamoyl groups. Phenylboronic acid has very low solubility in hydrocarbons.[5][13] |
| Aqueous | Water, PBS Buffer | Low (pH-dependent) | The solubility of arylboronic acids in water is generally low.[5] Solubility will increase at higher pH as the boronic acid is deprotonated to the more soluble boronate anion. |
Conclusion & Best Practices
The solubility of this compound is a complex but manageable parameter. Its determination requires a clear understanding of the difference between kinetic and thermodynamic measurements and the careful execution of validated protocols. The presence of the boronic acid moiety necessitates vigilance against boroxine formation, which can confound results. For any application, from HTS to formulation, a preliminary solubility assessment using the protocols herein will provide the critical data needed to ensure the reliability of your results and the successful progression of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine substituent and a methoxycarbamoyl group, impart specific reactivity and selectivity, making it an invaluable intermediate in the synthesis of complex molecules and potential drug candidates. Boronic acids are widely used in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. The presence of the boronic acid moiety, however, also introduces specific stability challenges that must be understood and managed to ensure the integrity, reactivity, and shelf-life of the material.
This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights into its handling, storage, and the scientific principles underpinning these recommendations. Adherence to these guidelines is crucial for mitigating degradation and ensuring reproducible outcomes in research and development settings.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, moisture, pH, light, and oxygen. Understanding the primary degradation pathways is essential for developing effective storage and handling strategies.
Protodeboronation: The Primary Degradation Route
The most common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] This process results in the formation of the corresponding des-boronated impurity, 4-fluoro-3-(methoxycarbamoyl)benzene, rendering the material inactive for its intended cross-coupling reactions.
The rate of protodeboronation is highly dependent on pH and the presence of water.[1][2] The reaction can be catalyzed by both acid and base, proceeding through different mechanisms. For electron-deficient aromatic rings, base-mediated decomposition can be particularly rapid.[1] Given the electron-withdrawing nature of the fluoro and methoxycarbamoyl substituents on the phenyl ring, this compound may be susceptible to base-catalyzed protodeboronation.
Oxidation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol as a major degradation product. This process can be initiated by atmospheric oxygen, and the presence of radical initiators or certain metal ions can accelerate the degradation.[3] The formation of phenolic impurities can complicate reaction workups and purification processes.
Anhydride Formation (Trimerization)
In the solid state, particularly under conditions of low humidity or upon heating, boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This process is typically reversible upon exposure to water. While trimerization does not represent permanent degradation, it alters the compound's molecular weight and may affect its solubility and reactivity. Some commercial boronic acids are supplied as a mixture containing varying amounts of the corresponding anhydride.[4]
Recommended Storage and Handling Protocols
To preserve the chemical integrity and ensure a long shelf-life for this compound, the following storage and handling conditions are recommended. These protocols are designed to mitigate the risks of protodeboronation, oxidation, and anhydride formation.
Optimal Storage Conditions
Based on supplier recommendations for analogous compounds and general best practices for boronic acids, the following storage conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool; Refrigerator (2-8 °C)[1][5] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6][7] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis-mediated protodeboronation. |
| Moisture | Dry; Tightly Sealed Container[1][4] | Prevents hydrolysis, which is a key step in protodeboronation. Minimizes the reversible formation of the free boronic acid from any boroxine anhydride present. |
| Light | Amber Vial; Store in the Dark[4] | Protects against potential photolytic degradation, a common stress condition for pharmaceuticals.[8] |
For long-term storage, it is highly recommended to aliquot the material into smaller, single-use quantities under an inert atmosphere. This practice avoids repeated opening and closing of the main container, which introduces moisture and oxygen with each cycle.
Safe Handling Procedures
Proper handling is critical to prevent contamination and degradation during experimental use.
-
Work Environment : Handle the solid compound in a well-ventilated area, preferably within a glove box or under a stream of inert gas to minimize exposure to air and moisture.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][6]
-
Dispensing : Use clean, dry spatulas and glassware. Avoid using tools that may introduce metallic impurities.
-
Solution Preparation : When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry allows. If aqueous conditions are required, prepare solutions fresh and use them promptly.
Stability Testing and Quality Control
To ensure the quality of this compound, particularly for sensitive applications in drug development, a robust stability testing program is essential. This involves subjecting the compound to stress conditions to understand its degradation profile and developing analytical methods to monitor its purity over time.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[3][8] The following is a model protocol for stress testing.
Caption: Workflow for a forced degradation study.
Experimental Protocol:
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a mixture of acetonitrile and water.
-
Acid Hydrolysis : Treat the stock solution with 0.1 M HCl. Keep the sample at 60°C and analyze at appropriate time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis : Treat the stock solution with 0.1 M NaOH. Keep the sample at room temperature and analyze at early time points due to the expected sensitivity of boronic acids to base.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation : Store the solid compound in an oven at 80°C.
-
Photostability : Expose the solid compound to light conditions as specified in ICH guideline Q1B.
-
Analysis : At each time point, neutralize the acidic/basic samples before injection. Analyze all samples using a validated stability-indicating HPLC method (see Section 3.2).
Analytical Methodologies for Purity Assessment
A stability-indicating analytical method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products.
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection.
This technique is ideal for separating the non-polar parent compound from potentially more polar degradation products like the protodeboronated species or the corresponding phenol.
Starting HPLC-UV/MS Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| UV Detection | Diode Array Detector (DAD), monitor at 254 nm or lambda max |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.[9] |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all known degradation products (from forced degradation studies) is paramount.
Caption: Purity assessment and degradant identification workflow.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its chemical purity. Its stability is primarily challenged by susceptibility to protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, storage at cool temperatures under an inert, dry atmosphere and away from light—researchers can significantly extend the shelf-life and preserve the integrity of this compound. A proactive approach to quality control, including the use of forced degradation studies and validated stability-indicating analytical methods, is a critical component of a robust drug development program. Adherence to the principles and protocols outlined in this guide will ensure the reliable performance of this important building block in synthetic applications and contribute to the overall quality and reproducibility of scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 913835-59-3 [sigmaaldrich.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sciex.com [sciex.com]
Navigating the Synthesis and Application of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid: A Technical Guide for Advanced Research
Introduction: Distinguishing a Niche Reagent in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, phenylboronic acids are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in the design of novel therapeutic agents. This guide focuses on a specific, yet sparsely documented reagent: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid (CAS Number: 1256345-63-9).
A critical initial observation for any researcher is the frequent confusion of this compound with its more common, commercially available analogs:
-
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS: 874219-19-9)
-
(4-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS: 874219-35-9)
The subtle difference in the carbamoyl group—a methoxy (-NH(OCH3)) versus a methyl (-NH(CH3)) or a methoxycarbonyl (-C(O)OCH3)—significantly alters the compound's chemical properties and potential interactions. This guide will clarify these distinctions, address the current commercial scarcity of the title compound, and provide a comprehensive technical overview, including a plausible synthetic route, to empower researchers in its utilization.
Part 1: Commercial Availability and Sourcing of Analogs
As of early 2026, a thorough market survey reveals a significant lack of readily available commercial suppliers for This compound (CAS 1256345-63-9) . This scarcity suggests that the compound is a niche reagent, likely required for highly specific synthetic targets and not yet produced on a large scale.
For researchers whose synthetic schemes can accommodate near analogs, the following compounds are widely available. It is imperative to verify the CAS number with the supplier to ensure the correct analog is procured.
| Compound Name | CAS Number | Common Purity | Notes |
| (4-Fluoro-3-(methyl carbamoyl)phenyl)boronic acid | 874219-19-9 | >95% | The N-methyl analog. More basic than the methoxycarbamoyl variant. |
| (4-Fluoro-3-(methoxycarbonyl )phenyl)boronic acid | 874219-35-9 | >97% | The methyl ester analog. Can be a precursor for amide formation. |
Part 2: Synthesis of this compound
Given its limited commercial availability, researchers will likely need to synthesize this reagent in-house. Below is a proposed, chemically sound synthetic pathway based on established methodologies for preparing functionalized arylboronic acids.[3][4] The route starts from the commercially available 5-bromo-2-fluoroaniline .
Proposed Synthetic Workflow
The overall strategy involves the protection of the aniline, introduction of the methoxycarbamoyl group, followed by a lithium-halogen exchange and borylation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Aniline
-
Dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-bromo-2-fluorophenyl)acetamide.
Step 2: Introduction of the Methoxycarbamoyl Group
This step is a conceptual adaptation; a more direct route might start from a benzoic acid derivative if available. A more standard approach would be to start with 3-amino-4-fluorobenzoic acid, convert it to the N-methoxy amide, and then proceed to bromination and borylation. However, starting from the bromoaniline is also feasible.
Alternative & More Direct Route (Recommended):
-
Start with 3-Amino-4-fluorobenzoic acid .
-
Protect the amine with a suitable protecting group (e.g., Boc).
-
Activate the carboxylic acid (e.g., with SOCl₂ or a coupling agent like HATU) and react with N,O-Dimethylhydroxylamine hydrochloride to form the Weinreb amide.
-
At this stage, you would have a precursor ready for borylation if the starting material was appropriately halogenated, or for halogenation followed by borylation.
Step 3: Borylation via Lithium-Halogen Exchange
This protocol assumes the synthesis has successfully produced N-methoxy-3-bromo-4-fluorobenzamide.
-
Flame-dry a flask under a nitrogen atmosphere and add the bromo-precursor (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70°C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield This compound .
Part 3: Physicochemical Properties and Quality Control
| Property | Predicted Value / Characteristic | QC Method |
| Molecular Formula | C₈H₉B F N O₄ | Mass Spectrometry (HRMS) |
| Molecular Weight | 213.97 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% (typical for research chemicals) | ¹H NMR, ¹³C NMR, HPLC |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Solubility Testing |
Self-Validating QC Protocol:
-
¹H NMR: Expect characteristic aromatic proton signals showing splitting patterns consistent with a 1,2,4-trisubstituted ring, as well as signals for the N-methoxy protons.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid.
-
HPLC-MS: A single major peak in the HPLC chromatogram with the corresponding mass-to-charge ratio in the mass spectrum.
Part 4: Applications in Synthesis - The Suzuki-Miyaura Coupling
The primary application for this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoro-3-(methoxycarbamoyl)phenyl moiety into a target molecule.[5] The fluorine atom acts as an electron-withdrawing group, which can influence the pKa of the boronic acid and potentially the pharmacokinetic properties of the final compound.[2] The methoxycarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Part 5: Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, safety precautions must be based on data from closely related analogs like 4-Fluoro-N-methoxy-N-methylbenzamide and other functionalized phenylboronic acids.[6]
Hazard Identification (Assumed):
-
Skin Irritant: Causes skin irritation. (H315)[6]
-
Eye Irritant: Causes serious eye irritation. (H319)[6]
-
Respiratory Irritant: May cause respiratory irritation. (H335)[6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
A Guide to the X-ray Crystal Structure of Substituted Phenylboronic Acids: From Crystallization to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, renowned for their versatility in cross-coupling reactions and their ability to interact with diols.[1][2] The three-dimensional arrangement of these molecules in the solid state, as revealed by single-crystal X-ray diffraction, provides invaluable insights into their chemical behavior and dictates their physical properties. This guide offers a comprehensive exploration of the X-ray crystal structure of substituted phenylboronic acids, from the foundational principles of crystallography to the nuanced effects of substituents on their supramolecular assemblies. We will delve into the practical aspects of crystal growth, the theory and methodology of X-ray diffraction, and the detailed analysis of the rich hydrogen-bonding networks that characterize these compounds. This document is intended to serve as a detailed resource for researchers seeking to leverage the power of crystallographic analysis in the design and development of novel phenylboronic acid-based molecules with tailored properties for applications in drug discovery and materials science.
Introduction: The Significance of Crystalline Architecture
The precise arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's properties, including its solubility, stability, and bioavailability – all critical parameters in drug development.[3] For substituted phenylboronic acids, X-ray crystallography is the most powerful technique for elucidating their three-dimensional structure at the atomic level.[4][5][6] This knowledge is not merely academic; it provides a rational basis for designing molecules with specific functionalities and for controlling their solid-state behavior.
Phenylboronic acids are well-known for their tendency to form hydrogen-bonded dimers in the solid state, a feature they share with carboxylic acids.[7][8] However, the presence of two hydroxyl groups on the boron atom allows for the formation of more extended and complex supramolecular structures.[7][8] The nature and pattern of these hydrogen bonds are highly sensitive to the electronic and steric effects of substituents on the phenyl ring, leading to a rich diversity of crystalline architectures.[7][8][9] Understanding these substituent effects is paramount for crystal engineering, where the goal is to design and synthesize crystals with desired properties.[10]
The Crystallographer's Workflow: From Solution to Structure
The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality data.
The Art and Science of Crystallization
The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality single crystals.[11] This is often the most challenging and empirical step in the entire process. For substituted phenylboronic acids, several techniques can be employed:
-
Slow Evaporation: This is the most common and straightforward method. A saturated or near-saturated solution of the phenylboronic acid derivative in a suitable solvent is allowed to evaporate slowly at a constant temperature.[12] The choice of solvent is critical and can significantly influence crystal quality. Polar organic solvents are generally good choices for dissolving phenylboronic acids.[1]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "less good" solvent (anti-solvent) in which the compound is sparingly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization. The rate of cooling is a key parameter to control.
Experimental Protocol: Crystallization of a Substituted Phenylboronic Acid by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the substituted phenylboronic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). The ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.
-
Preparation of a Saturated Solution: Dissolve the phenylboronic acid derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any insoluble impurities.
-
Slow Evaporation: Cover the vial with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the solution using a spatula or a loop and wash them with a small amount of cold solvent.[13]
Single-Crystal X-ray Diffraction: Probing the Lattice
Single-crystal X-ray diffraction operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular, repeating lattice.[13] The resulting diffraction pattern of spots is unique to the crystal's internal structure.[4]
Workflow for Single-Crystal X-ray Diffraction Data Collection and Structure Solution
Caption: Workflow for X-ray crystal structure determination.
The key components of a single-crystal X-ray diffractometer include an X-ray source, a goniometer for precise crystal orientation, and a detector to record the diffraction pattern.[4][13] The collected data is then processed to determine the unit cell parameters and the space group, which describes the symmetry of the crystal lattice.[13] The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[14][15] This map is interpreted to build an atomic model of the molecule, which is subsequently refined to achieve the best possible agreement with the experimental data.[12]
The Supramolecular Architecture of Phenylboronic Acids
A defining feature of the crystal structures of phenylboronic acids is their extensive network of hydrogen bonds. These non-covalent interactions are the primary driving force behind the formation of their supramolecular assemblies.
The Pervasive Dimer Motif
In the vast majority of reported crystal structures, phenylboronic acids form centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the boronic acid functionalities.[7][8][16][17] This creates a stable, eight-membered ring system.
Caption: Schematic of a phenylboronic acid dimer.
Beyond the Dimer: Extended Hydrogen-Bonding Networks
The two remaining hydroxyl groups on each boronic acid in the dimer unit are available for further hydrogen bonding, leading to the formation of one-, two-, or three-dimensional networks.[7][8] In the parent phenylboronic acid, each dimer unit is hydrogen-bonded to four other dimers, creating an intricate layered structure.[1][16][17]
The Influence of Substituents
The introduction of substituents onto the phenyl ring can dramatically alter the supramolecular assembly. This is due to a combination of steric and electronic effects that influence both the conformation of the boronic acid group and the preferred hydrogen-bonding motifs.
-
Steric Hindrance: Bulky ortho-substituents can disrupt the typical packing of the dimer units, leading to different interconnectivity patterns.[7][8][9] For instance, in some ortho-substituted derivatives, the dimer units are interconnected to form infinite ribbons instead of the layered structure of the parent compound.[7][8]
-
Electronic Effects: Electron-withdrawing or -donating groups can modulate the acidity of the boronic acid protons and the hydrogen-bond accepting ability of the oxygen atoms, thereby influencing the strength and geometry of the hydrogen bonds.
-
Competing Hydrogen-Bonding Sites: Substituents that can act as hydrogen-bond donors or acceptors (e.g., -OH, -COOH, -NH2) can compete with the boronic acid group, leading to novel and sometimes unpredictable supramolecular synthons. For example, in 4-(methoxycarbonyl)phenylboronic acid, the carbonyl oxygen atom participates in the hydrogen-bonding network, linking the dimers into undulating sheets.[18]
Table 1: Selected Crystallographic Data for Substituted Phenylboronic Acids
| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |
| Phenylboronic acid | Orthorhombic | Iba2 | Hydrogen-bonded layers of dimers | [16] |
| ortho-Bromophenylboronic acid | Monoclinic | P2₁/c | Ribbons of interconnected dimers | [7] |
| 4-(Methoxycarbonyl)phenylboronic acid | Monoclinic | P2₁/c | Undulating sheets of dimers linked by C=O···H-O bonds | [18] |
Applications in Drug Development and Crystal Engineering
The detailed structural knowledge obtained from X-ray crystallography has profound implications for the rational design of new drugs and functional materials.
-
Structure-Activity Relationships (SAR): By understanding how a phenylboronic acid-based drug candidate binds to its biological target, medicinal chemists can design modifications to improve its efficacy and selectivity.[3] The crystal structure provides the precise bond lengths, bond angles, and torsion angles that are essential for accurate molecular modeling and SAR studies.
-
Polymorph Screening: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, with different physical properties. X-ray diffraction is the definitive method for identifying and characterizing these polymorphs, which is a critical step in drug development to ensure batch-to-batch consistency and optimal bioavailability.
-
Crystal Engineering: The predictable nature of the hydrogen-bonding motifs in phenylboronic acids makes them excellent building blocks for the construction of novel supramolecular architectures with desired properties, such as specific porosities or optical responses.[10] By judiciously choosing substituents, it is possible to guide the self-assembly of these molecules into predictable patterns.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for elucidating the intricate solid-state structures of substituted phenylboronic acids. This guide has provided a comprehensive overview of the entire process, from the crucial first step of obtaining high-quality crystals to the detailed analysis of the resulting supramolecular architectures. The recurring dimer motif, held together by strong hydrogen bonds, serves as a fundamental building block that can be further organized into a remarkable variety of one-, two-, and three-dimensional networks. The ability of substituents on the phenyl ring to modulate these packing arrangements offers a powerful strategy for crystal engineering. For researchers in drug development, the precise structural information afforded by X-ray crystallography is paramount for understanding structure-activity relationships, controlling polymorphism, and ultimately, designing safer and more effective medicines.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pulstec.net [pulstec.net]
- 7. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid: Safety, Handling, and Application
For researchers, scientists, and drug development professionals, the integration of novel building blocks into synthetic workflows is a cornerstone of innovation. (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is one such compound, offering a unique combination of functionalities for the construction of complex molecular architectures. This guide provides an in-depth examination of its safety, handling, and application, with a focus on empowering laboratory personnel to utilize this reagent with the highest degree of safety and efficacy.
Chemical Identity and Properties
This compound is a substituted arylboronic acid with the molecular formula C8H9BFNO3.[1] Its structure, featuring a fluorine atom and a methoxycarbamoyl group on the phenyl ring, makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 874219-19-9 | [1] |
| Molecular Formula | C8H9BFNO3 | [1] |
| Molecular Weight | 196.97 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 255 °C (lit.) | [3] |
| Purity | Typically ≥96% | [1] |
Hazard Identification and Classification
-
Skin irritation (Category 2) [4]
-
Eye irritation (Category 2) [4]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[5]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Toxicological Profile: A Class-Wide Perspective
The toxicological properties of this compound have not been extensively studied. However, the broader class of arylboronic acids has been the subject of toxicological evaluation. It is important to note that arylboronic acids have been found to be weakly mutagenic in some microbial assays.[6][7] This potential genotoxicity means they should be handled as potentially hazardous substances, and exposure should be minimized.[6]
Conversely, many boron-containing compounds, including some boronic acids, exhibit low acute toxicity.[8] The specific toxicological profile of this compound will be influenced by its unique substitution pattern. The fluorine atom and the methoxycarbamoyl group may affect its metabolic fate and biological activity.
Stability and Reactivity Considerations
Boronic acids are known to undergo certain decomposition pathways, which are critical to understand for their effective use and storage.
Protodeboronation
A common decomposition route for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often influenced by pH, with decomposition being more rapid under acidic or basic conditions.[6] The electron-withdrawing nature of the fluoro and methoxycarbamoyl substituents on the aromatic ring of the title compound may influence its susceptibility to protodeboronation.
Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring called a boroxine. This is often a reversible process. The formation of boroxines can affect the stoichiometry of reactions, and it is a factor to consider when using this reagent.
Caption: Reversible formation of a boroxine from three boronic acid molecules.
Safe Handling and Storage Protocols
Given the irritant nature and potential mutagenicity of arylboronic acids, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Recommended Personal Protective Equipment workflow for handling arylboronic acids.
Step-by-Step Handling Protocol:
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
-
Personal Protective Equipment: Wear a laboratory coat, nitrile gloves, and chemical safety goggles with side shields.[3]
-
Dispensing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust. Use non-sparking tools.
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly closed, original container.[3]
-
Atmosphere: While not explicitly stated for this compound, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice for boronic acids to prevent oxidative degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] Boric acid and its derivatives should be segregated from flammable materials.[10]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the fluorine atom and the methoxycarbamoyl group can influence the electronic properties of the boronic acid, potentially affecting its reactivity and the properties of the final product.
Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.
Emergency Procedures
Spills
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.[4]
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.
-
Containment: Prevent the spill from entering drains or waterways.[4] For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[11] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Waste Disposal: All spill cleanup materials should be collected and disposed of as hazardous waste.[13]
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatible.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[13]
Conclusion
This compound is a valuable reagent for synthetic chemists, particularly in the realm of drug discovery and development. Its utility in forming complex molecular structures is significant. However, its potential hazards, including skin, eye, and respiratory irritation, and the class-wide concern of potential mutagenicity for arylboronic acids, necessitate a diligent and informed approach to its handling. By adhering to the comprehensive safety, handling, and disposal protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors, fostering innovation while maintaining the highest standards of laboratory safety.
References
- 1. 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Request for Quote [thermofisher.com]
- 2. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cas 1256355-08-4,2-Fluoro-3-hydroxymethylphenylboronic acid | lookchem [lookchem.com]
A Technical Guide to the Discovery and Synthesis of Novel Boronic Acids for Drug Development
Abstract
Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in modern medicinal chemistry and drug discovery.[1][2] Their unique electronic properties, ability to form reversible covalent bonds, and versatile reactivity have propelled them to the forefront of molecular design. This guide provides an in-depth technical exploration of the discovery and first synthesis of novel boronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind their synthesis, robust experimental protocols, and the critical characterization techniques that ensure the integrity of these valuable compounds.
The Ascendancy of Boronic Acids in Medicinal Chemistry
The journey of boronic acids in pharmaceuticals has been transformative. Initially perceived with caution due to preconceived notions of toxicity, this perspective has been thoroughly revised.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, catalyzed a paradigm shift, showcasing the therapeutic potential of the boronic acid pharmacophore.[1][3] This was followed by other successful drugs like ixazomib and vaborbactam, solidifying the importance of this class of compounds.[1]
The utility of boronic acids in drug design stems from several key features:
-
Enzyme Inhibition: The boron atom can act as a key substructure in enzyme inhibitors by binding to active site serine residues.[4]
-
Reversible Covalent Bonding: They can form stable, yet reversible, covalent complexes with diols, a moiety present in many biological molecules like sugars.[4]
-
Synthetic Versatility: Boronic acids are crucial intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[5][6][7]
Strategic Pathways to Novel Boronic Acids: Synthesis Methodologies
The synthesis of novel boronic acids is a cornerstone of modern drug discovery programs. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.
Foundational Approaches: Grignard and Organolithium Reagents
One of the earliest and still widely practiced methods for synthesizing aryl boronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic hydrolysis.[2][4]
Causality in Experimental Choice: This method is often chosen for its straightforwardness and the ready availability of starting materials. The low temperature is critical to prevent over-addition of the organometallic reagent to the borate ester, which would lead to the formation of borinic acids or triarylboranes.[8] The acidic workup is essential to hydrolyze the resulting boronate ester to the desired boronic acid.
The Workhorse of Modern Synthesis: The Miyaura Borylation Reaction
The palladium-catalyzed Miyaura borylation reaction has become a dominant method for the synthesis of aryl and heteroaryl boronic esters.[2][4] This reaction involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2]
Expert Insight: The choice of ligand for the palladium catalyst is crucial for the success of the Miyaura borylation. Electron-rich and bulky phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[9] The resulting boronate esters are often more stable and easier to purify than the corresponding boronic acids and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.
Experimental Protocol: Synthesis of a Novel Aryl Boronate Ester via Miyaura Borylation
This protocol provides a general procedure for the synthesis of an aryl boronate ester from an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Innovative Strategies: Decarboxylative Borylation
A more recent and innovative approach is decarboxylative borylation, which transforms abundant and structurally diverse carboxylic acids into boronic acids.[10] This method utilizes a nickel catalyst to replace a carboxylic acid group with a boron moiety.[10]
Significance: This technique is particularly valuable as it provides a novel disconnection in retrosynthetic analysis, allowing for the use of readily available carboxylic acids as starting materials.[10]
The Art of Purification: Ensuring Compound Integrity
The purification of boronic acids can be challenging due to their propensity to undergo side reactions such as protodeboronation (cleavage of the C-B bond).[11][12] Furthermore, their polar nature can make chromatographic purification difficult.[12][13]
Common Purification Techniques and Their Rationale:
| Technique | Principle | Advantages | Challenges |
| Recrystallization | Exploits differences in solubility between the boronic acid and impurities. | Scalable and cost-effective. | Finding a suitable solvent system can be difficult; not suitable for oily products.[14] |
| Acid-Base Extraction | Boronic acids are weakly acidic and can be extracted into a basic aqueous phase, leaving non-acidic impurities in the organic phase.[12] | Good for removing non-polar impurities. | May not be effective for purifying from other acidic impurities.[12] |
| Formation of Diethanolamine Adducts | Boronic acids react with diethanolamine to form crystalline adducts that can be easily purified by filtration. The free boronic acid can be regenerated by treatment with acid.[13][15] | Can be highly effective for purification. | The adduct may not always be crystalline; regeneration step required.[13] |
| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Can provide high purity. | Boronic acids can stick to or decompose on silica gel; reverse-phase chromatography (C18) is often more suitable.[12][13] |
Unveiling the Structure: Essential Characterization Techniques
Thorough characterization is paramount to confirm the identity and purity of a newly synthesized boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of boronic acids.
-
¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.
-
¹¹B NMR: This is a crucial technique for directly observing the boron atom.[16][17] The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or complex.[17][18] This is particularly useful for monitoring reactions and assessing the stability of the boronic acid.[16][17]
Expert Tip: When acquiring ¹¹B NMR spectra, it is advisable to use quartz NMR tubes to avoid the broad signal from borosilicate glass.[17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids in organic synthesis.[19] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organic halide or triflate.[6][7]
The Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.[7][20]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[7]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Future Directions and Conclusion
The field of boronic acid chemistry continues to evolve, with ongoing research focused on developing novel synthetic methods with improved efficiency, selectivity, and functional group tolerance.[21] The exploration of boronic acids as therapeutic agents is also expanding into new areas, including their use as sensors and drug delivery systems.[1] For researchers in drug development, a thorough understanding of the synthesis, purification, and characterization of novel boronic acids is essential for unlocking their full potential in the creation of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed process has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the construction of complex biaryl scaffolds is paramount.[3][4][5] The reaction's advantages are significant: it proceeds under relatively mild conditions, utilizes organoboron reagents that are generally stable, non-toxic, and environmentally benign, and the inorganic byproducts are easily removed.[1][3][6]
This guide focuses on a specific, functionally rich substrate: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid . This building block is of particular interest to drug development professionals. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxycarbamoyl group offers a versatile handle for further chemical modification.[7] However, the electron-withdrawing nature of these substituents presents unique challenges and considerations for optimizing the Suzuki-Miyaura coupling, which this protocol will address in detail.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle, which shuttles the palladium center between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][8][9] A thorough understanding of this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner. This is often the rate-determining step of the reaction.[6] The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[5] This step transforms the catalyst into a square-planar Pd(II) species.
-
Transmetalation : This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily exchanges its organic group for the halide on the Pd(II) complex.[5][11] The choice of base is therefore a critical parameter that directly influences the reaction rate and outcome.[10][12]
-
Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple, forming the new C-C bond of the desired biaryl product. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8] For this step to occur efficiently, the two organic groups must be cis- to each other on the palladium complex.
Below is a diagrammatic representation of this elegant catalytic process.
Protocol Design: A Rationale-Driven Approach
A successful protocol is more than a list of steps; it is a system where each choice is deliberate. The electron-deficient nature of this compound necessitates careful selection of catalyst, base, and solvent to mitigate potential side reactions like protodeboronation.[13]
Catalyst & Ligand Selection: The Key to Reactivity
The choice of palladium pre-catalyst and, more importantly, the ancillary ligand, is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive substrates, challenging couplings benefit from more sophisticated systems.
-
Palladium Source : Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(0) precursors that are reduced in situ to the active catalyst.[6] Pre-formed Pd(II) complexes like PdCl₂(dppf) are also widely used and offer good stability.
-
Ligands : The ligand stabilizes the palladium center and modulates its electronic and steric properties.[4][5] For electron-deficient boronic acids and potentially unreactive aryl chlorides, bulky, electron-rich phosphine ligands are the gold standard.[6][14][15] Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they promote the oxidative addition and reductive elimination steps.[3][14]
The Role of the Base and Solvent System
The base and solvent work in concert to facilitate the critical transmetalation step.
-
Base : The primary role of the base is to form the boronate "ate" complex.[10][11]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) are widely used, effective, and generally well-tolerated. Cesium carbonate is more soluble and basic, often accelerating reactions.
-
Phosphates (K₃PO₄) are stronger bases and can be highly effective, particularly for less reactive aryl chlorides. However, care must be taken as the methoxycarbamoyl group could be sensitive to strongly basic conditions.[10][16]
-
Fluorides (KF, CsF) are milder options that can be effective while minimizing hydrolysis of sensitive functional groups.[11][17]
-
-
Solvent : The solvent must solubilize the reagents and allow the reaction to proceed at an appropriate temperature.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purity | Notes |
| Aryl Bromide (Ar-Br) | 1.0 | 1.0 mmol | >98% | Ensure it is dry and pure. |
| This compound | 1.2 | 1.2 mmol, 256 mg | >95% | Boronic acids can dehydrate to form boroxines; use as supplied. |
| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | 9.2 mg | >97% | Palladium pre-catalyst. Handle in a fume hood. |
| SPhos | 0.04 (4 mol %) | 16.4 mg | >98% | Air-sensitive ligand. Handle under inert gas if possible. |
| Potassium Carbonate (K₂CO₃) | 2.5 | 2.5 mmol, 345 mg | >99% | Finely powder before use to increase surface area. |
| 1,4-Dioxane | - | 8 mL | Anhydrous | Degassed solvent. |
| Water | - | 2 mL | Degassed, DI | Degassed solvent. |
Recommended Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and powdered potassium carbonate (2.5 mmol).
-
Catalyst Addition : Briefly remove the septum and add the palladium pre-catalyst (Pd₂(dba)₃, 0.02 mmol) and the SPhos ligand (0.04 mmol).
-
Purging : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid promoting the homocoupling of the boronic acid.[4]
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heating : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. The following table provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficient degassing (O₂ present).3. Base is not strong or soluble enough. | 1. Use fresh, high-purity catalyst and ligand.2. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive reactions).3. Screen alternative bases such as Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (common for electron-deficient substrates).2. Reaction time is too long or temperature is too high. | 1. Switch to the corresponding pinacol boronate ester (MIDA boronates are another stable alternative).[13]2. Use a more active catalyst (e.g., a Buchwald G3 or G4 precatalyst) to allow for lower temperatures and shorter reaction times.[18]3. Consider using a milder base like KF.[17] |
| Homocoupling of Boronic Acid | 1. Significant oxygen contamination in the reaction vessel.2. Presence of Pd(II) species at the start of the reaction. | 1. Ensure the reaction is rigorously deoxygenated.[4]2. If using a Pd(II) pre-catalyst, ensure conditions are sufficient for its reduction to Pd(0). |
| Hydrolysis of Methoxycarbamoyl Group | 1. Base is too strong (e.g., K₃PO₄, NaOH).2. Aqueous workup is too acidic or basic. | 1. Use a milder base such as K₂CO₃ or KF.[10][17]2. Ensure the workup is performed under neutral or near-neutral pH conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic Acid in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
Organoboron compounds, once considered niche reagents, have firmly established themselves as indispensable tools in medicinal chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for complex molecular architectures.[1] Among these, (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid and its close analogs, such as (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, have emerged as high-value intermediates. Their significance lies primarily in their role as key structural components for a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]
This guide provides a detailed exploration of the applications of this compound, focusing on its central role in the synthesis of the potent PARP inhibitor Talazoparib. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical structure-activity relationships that make this molecule a cornerstone of modern oncological drug development.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any synthetic protocol. The data below corresponds to closely related and commercially available analogs, providing a reliable reference for experimental design.
| Property | Value | Source |
| Chemical Name | (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid | Echemi[4] |
| CAS Number | 874219-19-9 | Echemi[4] |
| Molecular Formula | C₈H₉BFNO₃ | Echemi[4] |
| Molecular Weight | 196.97 g/mol | Echemi[4] |
| Appearance | White to off-white crystalline powder | Chem-Impex[5] |
| Melting Point | 255 °C (for methoxycarbonyl analog) | Chem-Impex[5] |
Safety and Handling Precautions:
This compound and its analogs are classified as irritants. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[7]
-
First Aid:
Core Application: Keystone in the Synthesis of PARP Inhibitors
The most prominent application of this compound is in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
The "Synthetic Lethality" Principle of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA repair machinery, primarily involved in fixing single-strand breaks (SSBs).[2][3] In normal, healthy cells, if the PARP-mediated repair pathway is blocked, the cell can still repair DNA damage using the high-fidelity homologous recombination repair (HRR) pathway.
However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway. In these cancer cells, inhibiting PARP creates a state of "synthetic lethality".[8] When PARP is inhibited, unrepaired SSBs accumulate and evolve into more lethal double-strand breaks (DSBs) during DNA replication. Since the cancer cells cannot fix these DSBs due to their faulty HRR pathway, they undergo cell death.[8][9] This targeted approach allows for the selective killing of cancer cells while largely sparing normal, healthy cells.
The Role of the Boronic Acid in Talazoparib Synthesis
Talazoparib (BMN 673) is a highly potent, orally bioavailable PARP-1/2 inhibitor.[9][10] Its complex molecular structure is assembled through a multi-step synthesis where this compound (or a closely related derivative) is a crucial building block. It is introduced via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds in organic synthesis.[1][5]
The boronic acid provides the substituted phenyl ring that is essential for the molecule's interaction with the PARP enzyme. The fluorine and methoxycarbamoyl groups are not mere decorations; they are strategically positioned to form key binding interactions within the enzyme's active site, enhancing both potency and selectivity.[5]
Caption: Synthetic workflow for Talazoparib highlighting the Suzuki coupling step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling reaction, which is central to the application of this compound.
Objective: To couple this compound with a halogenated heterocyclic core (e.g., a brominated phthalazinone derivative) to form a C-C bond.
Materials:
-
Halogenated heterocyclic core (Ar-X, where X = Br, I) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Protocol:
-
Reaction Setup (The "Why"):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated heterocyclic core (1.0 eq), this compound (1.2 eq), and the base (2.0 eq). The inert atmosphere is critical because the palladium catalyst in its active Pd(0) state is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
-
Expert Insight: Using a slight excess of the boronic acid ensures the complete consumption of the often more valuable halogenated partner. The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be compatible with sensitive functional groups.
-
-
Solvent Degassing (The "Why"):
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the solvent mixture thoroughly by bubbling the inert gas through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst Addition and Reaction (The "Why"):
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring (The "Why"):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is essential to determine when the starting material has been fully consumed and to avoid the formation of degradation byproducts from prolonged heating.
-
-
Work-up and Extraction (The "Why"):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate. The aqueous wash removes the inorganic base and salts.
-
Separate the organic layer. Wash it sequentially with water and brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (The "Why"):
-
Purify the crude product by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity of the product. This step is crucial to remove unreacted starting materials, catalyst residues, and any side products, yielding the pure coupled product.
-
Mechanism and Structure-Activity Relationship (SAR)
The efficacy of a drug like Talazoparib is not accidental; it is the result of precise molecular engineering where each functional group plays a role. The fragment derived from this compound is a prime example.
Caption: Key interactions between the inhibitor and the PARP-1 active site.
-
Carboxamide Moiety: The carboxamide group is a common feature in PARP inhibitors as it mimics the nicotinamide portion of the natural substrate, NAD+.[8] It forms critical hydrogen bonds with backbone residues of the enzyme, such as Glycine-862 and Serine-904, anchoring the inhibitor in the active site.[11]
-
Aromatic Ring: The fluoro-aromatic ring engages in a π-stacking interaction with the side chain of Tyrosine-907.[8][11] This interaction is a major contributor to the binding affinity.
-
Fluorine Atom: The electron-withdrawing fluorine atom can modulate the electronic properties of the aromatic ring, potentially enhancing the π-stacking interaction and improving pharmacokinetic properties like metabolic stability and membrane permeability.
Future Perspectives
While the synthesis of PARP inhibitors is the primary application, the unique substitution pattern of this compound makes it a valuable reagent for broader medicinal chemistry campaigns. Its utility extends to the synthesis of other enzyme inhibitors, molecular probes, and as a fragment for library synthesis in drug discovery programs.[5][12] The continued exploration of organoboron chemistry promises to deliver new therapeutic agents, and versatile building blocks like this one will remain at the forefront of that innovation.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
- 11. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FCKeditor - Resources Browser [diarydirectory.com]
Palladium catalysts for (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid cross-coupling.
An Application Guide to Palladium-Catalyzed Cross-Coupling of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in the pharmaceutical and materials science industries, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[1][3] The reaction facilitates the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of biologically active molecules.[4]
This guide focuses on the application of Suzuki-Miyaura coupling for a specific, high-value building block: This compound . The substituents on this molecule are of particular interest in drug discovery. The fluorine atom can enhance metabolic stability and bioavailability, while the methoxycarbamoyl group provides a versatile handle for further chemical modification, making this boronic acid an invaluable starting point for creating diverse molecular libraries for targeted therapies.[5][6]
This document provides a detailed exploration of the reaction mechanism, practical guidance on optimizing reaction conditions, and step-by-step protocols for researchers aiming to leverage this powerful synthetic tool.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (Ar¹-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[1][3]
-
Transmetalation : In this crucial step, the organic group from the boronic acid (Ar²) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, displacing the halide from the palladium complex.[3][9]
-
Reductive Elimination : The final step involves the two organic fragments (Ar¹ and Ar²) coupling together and being eliminated from the palladium center. This forms the desired C-C bond in the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][10]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for a Successful Coupling Reaction
Optimizing a Suzuki-Miyaura coupling involves the careful selection of several interdependent parameters.[2][11] For a substrate like this compound, understanding these variables is critical to achieving high yields and purity.
Palladium Catalyst and Ligand Selection
The "catalyst" is rarely a single component but a system comprising a palladium source (precatalyst) and a ligand. The simple mixing of a Pd(II) salt and a ligand does not guarantee the efficient formation of the active Pd(0) species required to initiate the cycle.[12]
-
Palladium Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These Pd(II) or Pd(0) sources must be reduced or activated in situ to generate the catalytically active Pd(0)Lₙ species.[12][13]
-
Ligand Role : Phosphine ligands are crucial as they stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties.[14] This modulation directly impacts the rates of oxidative addition and reductive elimination, which is key to overcoming challenges presented by unreactive substrates like aryl chlorides.[8][14] For complex substrates, electron-rich and sterically hindered biaryl phosphine ligands are often superior to simpler ligands like PPh₃.
| Catalyst/Ligand System | Typical Substrates | Key Characteristics |
| Pd(PPh₃)₄ | Aryl iodides, bromides | A classic, all-in-one Pd(0) source. Can be sensitive to air and heat. |
| Pd(OAc)₂ / SPhos | Aryl bromides, chlorides, tosylates | SPhos is a bulky biarylphosphine ligand that promotes fast reductive elimination. Excellent for hindered substrates.[8] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides, challenging heterocycles | XPhos provides high thermal stability and activity, enabling difficult couplings at lower catalyst loadings. |
| PEPPSI™-IPr | Broad scope, including aryl chlorides | An NHC (N-heterocyclic carbene) based pre-catalyst that is often highly active and air-stable. |
The Indispensable Role of the Base
A base is required to facilitate the transmetalation step. It reacts with the boronic acid to form an anionic "ate" complex, [ArB(OH)₃]⁻, which is more nucleophilic and readily transfers its aryl group to the palladium center.[1][9]
-
Common Bases : Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems. Potassium phosphate (K₃PO₄) is a stronger base that can accelerate the coupling of less reactive partners.
-
Choice Considerations : The choice of base can significantly impact yield. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrates or promote side reactions.
Solvent System
The solvent must solubilize all reaction components and be stable at the required temperature.
-
Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water.[1][4]
-
The Role of Water : The presence of water can be critical to the success of the reaction, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[8]
Potential Side Reactions
-
Protodeborylation : This is the most common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, resulting in the formation of the corresponding arene. This is particularly a risk with electron-rich or certain heteroaryl boronic acids and can be minimized by using carefully dried solvents and running the reaction under an inert atmosphere.[1]
Experimental Protocols
The following protocols provide a framework for both optimizing and scaling the Suzuki-Miyaura coupling of this compound.
Workflow for Reaction Optimization
Figure 2: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.
General Protocol for Coupling with an Aryl Bromide
This protocol describes a representative coupling between this compound and a generic aryl bromide using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be degassed by bubbling an inert gas through it for at least 30 minutes prior to use.[4]
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Wash the organic layer with water and then with brine.[4]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the final biaryl compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh catalyst source; Screen a stronger base (e.g., K₃PO₄); Increase reaction temperature. |
| Protodeborylation | Presence of water/acid; Reaction too slow. | Use anhydrous solvents; Ensure the base is not acidic; Use a more active catalyst system to accelerate the desired reaction. |
| Formation of Homocoupling Product | Oxygen contamination leading to side reactions. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for synthesizing complex biaryl structures essential for drug discovery. By utilizing building blocks like this compound, medicinal chemists can efficiently access novel chemical matter. Success in these endeavors hinges on a solid understanding of the catalytic cycle and a systematic approach to optimizing the key reaction parameters: the palladium catalyst, ligand, base, and solvent. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and effectively apply this cornerstone reaction in their synthetic programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. jmcct.com [jmcct.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxycarbamoyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved membrane permeability, and specific hydrogen bonding capabilities. The boronic acid moiety serves as a versatile handle for the construction of biaryl and heteroaryl structures, which are prevalent scaffolds in a wide range of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the premier method for leveraging this versatile building block, enabling the efficient formation of carbon-carbon bonds with a broad array of coupling partners.[1] This guide provides a comprehensive overview of the reaction conditions and a detailed protocol for the successful application of this compound in your research and development endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions: A Summary
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For a substrate such as this compound, which contains both an electron-withdrawing fluorine atom and a potentially base-sensitive amide group, the following conditions are recommended as a starting point for optimization.
| Component | Recommended Reagents | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | These catalysts are known for their efficiency and broad functional group tolerance. Pd(PPh₃)₄ is often used for its reliability, while Pd(dppf)Cl₂ is effective for more challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is crucial for the transmetalation step. K₂CO₃ is a common and effective choice. For more sensitive substrates or to enhance reaction rates, Cs₂CO₃ or K₃PO₄ can be employed. |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often optimal. Water can play a beneficial role in the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature. |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate. The specific temperature should be optimized based on the reactivity of the coupling partners and the boiling point of the solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. An inert atmosphere is essential to prevent catalyst degradation and ensure high yields. |
Detailed Experimental Protocol: A Practical Guide
The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure is adapted from a standard university organic chemistry laboratory experiment and should be considered a starting point for optimization with your specific substrates.[2]
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar and stir plate with heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 10 mL of dioxane and 2.5 mL of water for a 1 mmol scale reaction).
-
Inerting the System: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Figure 2: A general workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strictly inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. |
| Insufficient base | Increase the amount of base or switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature | Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents if possible, or minimize the amount of water. Ensure the reaction conditions are not acidic. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst without a reducing agent | The phosphine ligand often acts as a reductant. Ensure a sufficient amount of ligand is present. | |
| Hydrolysis of the Methoxycarbamoyl Group | Harsh basic conditions or prolonged heating | Use a milder base such as K₂CO₃. Monitor the reaction to avoid unnecessarily long reaction times. |
References
Application Note: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid as a Versatile Synthetic Building Block
Introduction: A Modern Synthon for Complex Molecule Synthesis
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a specialized boronic acid derivative engineered for versatility in modern organic synthesis. It serves as a critical building block for introducing a highly functionalized phenyl ring into complex molecular architectures. This compound is particularly valuable in medicinal chemistry and materials science, where precise control over molecular structure is paramount.[1] The strategic placement of the fluoro, methoxycarbamoyl, and boronic acid groups on the phenyl ring imparts unique reactivity and physicochemical properties, making it an invaluable tool for researchers.
The boronic acid moiety is primarily utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The electron-withdrawing nature of the fluoro and methoxycarbamoyl substituents can influence the electronic properties of the aromatic ring, modulating its reactivity and the characteristics of the final product. Specifically, the N-methoxy amide (methoxycarbamoyl) group offers a site for further chemical modification or can act as a key pharmacophore in biologically active molecules. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its effective use.
Physicochemical Properties and Safety Data
Handling all chemical reagents requires strict adherence to safety protocols. The information below is a general guide; always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉BFO₄N |
| Molecular Weight | 212.97 g/mol |
| Appearance | Typically an off-white to white solid powder |
| Melting Point | >200 °C (Decomposition may be observed) |
| Solubility | Soluble in methanol, DMF, DMSO. Limited solubility in water. |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The compound can be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[2] Wear self-contained breathing apparatus if necessary.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)–C(sp²) bond by coupling the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
The catalytic cycle, a cornerstone of modern synthetic chemistry, proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a suitable ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Experimental Workflow Diagram:
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. The choice of catalyst and ligand is crucial; phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The base is essential for activating the boronic acid to the more reactive boronate species.
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon line. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Degas the solvent mixture (e.g., Dioxane/Water 4:1) by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via a syringe.
-
Rationale: Solvents must be degassed to remove dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficiently degassed system. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and flushing of the reaction vessel. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature. |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Often occurs at high temperatures or with excess catalyst. 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom. | 1. Reduce catalyst loading or reaction temperature. Use a 1.1-1.2 stoichiometric ratio of boronic acid. 2. Use a non-aqueous or anhydrous base (e.g., KF). Ensure the reaction is not run for an excessively long time. |
| Difficulty in Purification | 1. Residual palladium catalyst in the product. 2. Co-elution of product with byproducts. | 1. Filter the crude product through a plug of Celite or silica. Consider a charcoal treatment or using a palladium scavenger. 2. Optimize the eluent system for column chromatography; a shallower gradient may be necessary. |
Conclusion
This compound stands out as a highly effective and versatile building block in synthetic chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The functional handles provided by the fluoro and methoxycarbamoyl groups offer additional opportunities for diversification and property tuning. By following the established protocols and understanding the underlying chemical principles detailed in this guide, researchers can confidently and efficiently leverage this powerful synthon to advance their scientific endeavors.
References
Application Note: A Guide to Utilizing (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid in Fragment-Based Drug Discovery Campaigns
Introduction: The Strategic Advantage of Boronic Acid Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3][4] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically bind to biological targets with weak affinity (µM to mM range).[5] These initial hits, despite their low potency, form highly efficient and specific interactions, providing superior starting points for optimization into potent drug candidates.[2]
Within the diverse chemical space of fragment libraries, boronic acids represent a uniquely advantageous class of compounds.[6][7] Their utility in medicinal chemistry has grown substantially, underscored by the approval of several boronic acid-containing drugs.[7][8] The boron atom's empty p-orbital allows it to act as a Lewis acid, enabling the formation of reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, or lysine within a protein's active site.[9][] This unique binding mechanism can provide a significant affinity advantage and confer high selectivity.[8]
This guide focuses on (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid as an exemplary fragment for FBDD campaigns. Its structure is strategically designed:
-
Boronic Acid Moiety: The primary pharmacophore, capable of forming reversible covalent interactions.
-
Fluorine Atom: A common bioisostere for hydrogen that can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
-
Methoxycarbamoyl Group: Provides hydrogen bond donor and acceptor capabilities, offering directional interactions to secure the fragment in a binding pocket.
-
"Rule of Three" Compliance: The fragment adheres to the general guidelines for FBDD, possessing a low molecular weight, limited hydrophobicity, and a defined number of hydrogen bonding features, maximizing its potential for efficient binding.[1]
This document provides a comprehensive overview and detailed protocols for utilizing this compound in a typical FBDD workflow, from initial hit identification to structural characterization.
Physicochemical Properties and FBDD Profile
A fragment's success is predicated on its physicochemical properties. This compound is well-suited for fragment screening, as summarized below.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₈BFO₄ | [11] |
| Molecular Weight | 197.96 g/mol | [11] |
| CAS Number | 874219-35-9 | [11] |
| Appearance | White to off-white crystalline powder | [11] |
| Hydrogen Bond Donors | 3 (OH x2, NH) | Rule of Three Compliant |
| Hydrogen Bond Acceptors | 4 (O=C, OCH₃, OH x2) | Rule of Three Compliant |
| Rotatable Bonds | 3 | Rule of Three Compliant |
| Purity | >96% | Typical requirement for FBDD |
The FBDD Cascade: An Integrated Workflow
A successful FBDD project relies on a multi-stage, orthogonal approach to confidently identify and validate hits. The workflow ensures that hits from primary screens are rigorously tested by secondary, often more quantitative, methods before committing resources to structural biology.
Caption: A typical multi-stage workflow in Fragment-Based Drug Discovery.
Part 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[12][13] It measures the thermal stability of a target protein by monitoring its unfolding temperature (Tm). A ligand that binds and stabilizes the protein will cause a measurable increase in its Tm.[14]
Causality and Experimental Rationale
-
Why DSF for Primary Screening? It is a high-throughput technique that requires minimal protein, making it ideal for screening entire fragment libraries quickly.[13][] It provides a direct biophysical readout of binding, and nonspecific interactions generally have a smaller impact on the observed Tm compared to other sensitive methods like SPR, leading to cleaner initial data.[13]
-
The Self-Validating System: The protocol includes positive (known binder, if available) and negative (DMSO vehicle) controls. A significant thermal shift (ΔTm) relative to the DMSO control, typically ≥2°C, is considered a preliminary hit, warranting further investigation.
Detailed Protocol: DSF Screening
-
Protein Preparation:
-
Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Scientist's Note: The buffer should be optimized for protein stability beforehand. Avoid components that interfere with fluorescence. The protein must be highly pure (>95%) to ensure a sharp, single unfolding transition.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working plate by diluting the stock to 10 mM in the DSF buffer. This intermediate dilution minimizes the final DMSO concentration.
-
-
Assay Plate Preparation (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000 (5X final concentration).
-
Add 0.1 µL of the 10 mM fragment working solution to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Include DMSO-only wells as a negative control.
-
-
Thermal Denaturation:
-
Seal the plate securely and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Monitor the fluorescence intensity as a function of temperature.
-
Fit the resulting melt curve to a Boltzmann equation to determine the Tm, which is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) = Tm (fragment) - Tm (DMSO control). A ΔTm ≥ 2°C is a common threshold for a hit.
-
Hypothetical Data for DSF Screening
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit Status |
| DMSO Control | 1% (v/v) | 52.3 | - | - |
| This compound | 100 | 55.8 | +3.5 | Hit |
| Negative Control Fragment | 100 | 52.4 | +0.1 | No Hit |
| Positive Control Ligand | 10 | 59.1 | +6.8 | Hit |
Part 2: Hit Validation & Affinity Characterization via Surface Plasmon Resonance (SPR)
While DSF is excellent for primary screening, it is prone to false positives and does not provide affinity or kinetic data.[16] Surface Plasmon Resonance (SPR) is a powerful orthogonal technique for validating hits and characterizing their binding in real-time.[17][18][19] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for label-free detection of fragment binding.[5]
Causality and Experimental Rationale
-
Why SPR for Validation? SPR provides rich quantitative data, including the equilibrium dissociation constant (K D), association rate (k a), and dissociation rate (k d).[20] This allows for the ranking of fragments by affinity and provides crucial information about the binding mechanism. Its sensitivity is well-suited for detecting the weak interactions typical of fragments.[17][18]
-
The Self-Validating System: The use of a reference flow cell (without protein or with an irrelevant protein) allows for the subtraction of bulk refractive index changes and nonspecific binding, ensuring the measured response is specific to the target interaction.[19]
Caption: Key steps in an SPR binding analysis experiment.
Detailed Protocol: SPR Analysis
-
Chip Preparation:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will yield a theoretical maximum response (Rmax) appropriate for a small fragment.
-
Activate a reference flow cell but do not immobilize protein, or immobilize an irrelevant protein.
-
-
Fragment Preparation:
-
Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).
-
Scientist's Note: The concentration range should span the expected K D (e.g., 1 µM to 500 µM). It is critical that the DMSO concentration is precisely matched between the fragment solutions and the running buffer to avoid bulk refractive index artifacts.[17]
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
After each cycle, inject a regeneration solution (e.g., low pH glycine) if necessary to remove all bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Plot the steady-state response units (RU) against fragment concentration and fit the data to a 1:1 binding model to determine the K D.
-
Alternatively, perform a global fit of the association and dissociation curves to determine k a, k d, and K D (where K D = k d / k a).
-
Hypothetical Data for SPR Validation
| Compound | K D (µM) | k a (1/Ms) | k d (1/s) | Ligand Efficiency (LE) |
| This compound | 215 | 1.2 x 10³ | 0.26 | 0.35 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / (number of heavy atoms). A higher LE indicates more efficient binding.
Part 3: Structural Characterization via X-ray Crystallography
The ultimate goal of the initial FBDD stages is to obtain a high-resolution 3D structure of the fragment bound to its target.[5][21] This information is invaluable for the subsequent structure-guided optimization phase, as it reveals the precise binding mode and key interactions that can be leveraged to improve potency.
Causality and Experimental Rationale
-
Why X-ray Crystallography? It provides unambiguous, high-resolution detail of the fragment's position, orientation, and interactions within the binding site. This structural blueprint is essential for chemists to rationally design more potent analogues by "growing" the fragment to engage nearby pockets or "linking" it to another nearby fragment.
-
The Self-Validating System: A successfully solved co-crystal structure is the definitive validation of a fragment hit. The electron density map for the bound fragment must be clear and unambiguous, confirming its identity and binding pose.
Caption: Reversible covalent bond formation with a Ser/Thr residue.
Detailed Protocol: Co-crystallization
-
Protein Crystallization:
-
Screen for and optimize crystallization conditions for the target protein alone (apo form) to obtain well-diffracting crystals. This is often achieved using vapor diffusion methods (hanging or sitting drop).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo crystals to a solution containing the crystallization buffer supplemented with a high concentration (e.g., 1-10 mM) of this compound. Allow to soak for a period ranging from minutes to hours.
-
Co-crystallization: Alternatively, add the fragment directly to the protein solution at a 5-10 fold molar excess before setting up crystallization trials.
-
Scientist's Note: Soaking is often preferred as it avoids the risk of the fragment interfering with crystal lattice formation. However, co-crystallization may be necessary if the binding site is not accessible in the apo crystal form. Boronic acids are known to be good co-crystal formers.[22][23][24][25][26]
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked or co-crystal into a cryo-protectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Model the fragment into the density and perform iterative rounds of refinement until the structure meets quality validation criteria.
-
Conclusion
This compound serves as an excellent candidate for fragment-based drug discovery campaigns due to its advantageous chemical features and adherence to FBDD principles. The integrated workflow presented here—combining high-throughput DSF for primary screening, quantitative SPR for hit validation, and high-resolution X-ray crystallography for structural elucidation—provides a robust and efficient pathway for advancing this and similar boronic acid fragments from initial hits to well-characterized leads poised for optimization. This systematic, evidence-based approach maximizes the probability of success in the complex yet rewarding field of drug discovery.
References
- 1. Fragment-based DRUG discovery – All About Drugs [allfordrugs.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 16. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 22. diva-portal.org [diva-portal.org]
- 23. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
- 24. mdpi.com [mdpi.com]
- 25. Boric acid co-crystals in guar gelation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
Aqueous Suzuki-Miyaura Coupling with Functionalized Boronic Acids: A Comprehensive Guide for Drug Discovery and Development
Introduction
The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly within the pharmaceutical industry where the rapid assembly of complex molecular scaffolds is paramount.[1] Among the myriad of available synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1][2] Its widespread adoption in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1][3][4]
Historically performed in organic solvents, a significant evolution in this methodology has been its adaptation to aqueous media.[5][6] Conducting the Suzuki-Miyaura coupling in water is not merely a "green" alternative; it offers tangible advantages in terms of safety, cost, and often, reaction efficiency.[6][7][8] Water is non-flammable, inexpensive, and can simplify product purification and catalyst recycling.[3][7] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the aqueous Suzuki-Miyaura coupling. We will dissect the reaction mechanism, detail the critical roles of each component, present robust experimental protocols, and offer practical troubleshooting advice to empower chemists in the synthesis of functionalized biaryl compounds.
The Mechanistic Cornerstone: A Three-Step Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., an aryl halide). This irreversible step forms a square-planar Pd(II) complex.[10][11]
-
Transmetalation : This is the crucial step where the organic moiety from the activated organoboron species is transferred to the palladium center, displacing the halide.[10][12] This step requires activation by a base and is often the rate-determining step of the overall reaction.[13]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Pivotal Role of the Base in Aqueous Media
A base is essential for the Suzuki-Miyaura reaction to proceed, as neutral boronic acids are generally not nucleophilic enough to participate in transmetalation.[12][14] The primary role of the base is to activate the boronic acid, converting it into a more reactive tetracoordinate "ate" complex (organoborate).[14][15] In aqueous systems, two main pathways for this activation are proposed:
-
The Boronate Pathway (Path A): The base (e.g., OH⁻ or CO₃²⁻) reacts directly with the boronic acid [Ar'B(OH)₂] to form the highly nucleophilic boronate anion [Ar'B(OH)₃]⁻. This species then readily transfers its aryl group to the palladium(II) complex.[15][16]
-
The Hydroxide Pathway (Path B): The base first coordinates to the palladium center, displacing the halide to form a palladium(II) hydroxide complex [ArPd(OH)L₂]. This complex then reacts with the neutral boronic acid in the transmetalation step.[15][16]
Computational and experimental evidence suggests that the boronate pathway is often the major operative mechanism.[16][17]
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mt.com [mt.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki Reactions with Substituted Boronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura or Suzuki reaction, has become one of the most powerful and widely used transformations in modern organic synthesis.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's broad utility stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][3] Furthermore, the low toxicity of the boron-containing reagents and byproducts makes it an environmentally benign choice compared to other cross-coupling methods like those employing organotin or organozinc compounds.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the general experimental procedures for Suzuki reactions, with a particular focus on navigating the nuances of working with substituted boronic acids. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol for successful execution.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing these reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[5] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1] Electron-rich ligands on the palladium center facilitate this step.[6]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[1] A crucial aspect of this step is the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[2][4][7][8] The nature of the substituents on the boronic acid can significantly influence the rate of transmetalation.[9]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5] Bulky ligands can promote this step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components: A Guide to Rational Selection
The success of a Suzuki reaction is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent system. The interplay between these components is critical, especially when dealing with challenging substituted boronic acids.
Palladium Catalyst and Ligands
The palladium catalyst is the heart of the reaction. While Pd(PPh₃)₄ was historically common, modern Suzuki reactions often utilize a combination of a palladium precursor and a specific ligand.[10] This allows for greater flexibility in tuning the catalyst's reactivity.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[6][10] These are typically Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) species.[5]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[1]
-
Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[6]
-
Bulky ligands can accelerate the reductive elimination step.[5][11]
-
Phosphine ligands are the most common type, with a wide range of electronic and steric properties available.[6] For sterically hindered or electron-rich substrates, bulky, electron-rich phosphines like SPhos, XPhos, and RuPhos are often highly effective.[12]
-
N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphines. They are often more electron-rich and can provide enhanced stability to the palladium catalyst.[1]
-
| Component | Examples | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Air and moisture stability, ease of handling. |
| Ligands | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, NHCs | Steric bulk, electron-donating ability, stability. |
The Critical Role of the Base
The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic moiety to the palladium center.[2][4] The choice of base can significantly impact the reaction rate and yield.[4]
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and effective for a broad range of substrates.[4]
-
Phosphates (e.g., K₃PO₄) are often employed for more challenging couplings, including those with sterically hindered substrates.[13]
-
Hydroxides (e.g., NaOH, KOH) are strong bases that can be effective but may not be compatible with base-sensitive functional groups.[4]
-
Fluorides (e.g., KF, CsF) are particularly useful for reactions involving trifluoroborate salts and can be advantageous when base-labile groups are present.[2][13]
| Base | Typical Equivalents | Common Solvents | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | A versatile and cost-effective choice. |
| Cs₂CO₃ | 2-3 | THF, Dioxane | A stronger base, often used for less reactive substrates.[13] |
| K₃PO₄ | 2-3 | Toluene, Dioxane | A non-nucleophilic base, suitable for sensitive functional groups.[13] |
| NaOH | 2-3 | H₂O, Ethanol/H₂O | Appropriate for aqueous reaction conditions.[13] |
Solvent Systems
The solvent plays a multifaceted role in the Suzuki reaction, influencing the solubility of reagents, the stability of the catalyst, and in some cases, the reaction selectivity.[14][15][16][17]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1][5]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective but may also coordinate to the palladium center, influencing the catalytic activity.[14][16]
-
Aqueous/Biphasic Systems: A major advantage of the Suzuki reaction is its compatibility with water.[1] Biphasic systems, such as toluene/water or dioxane/water, are frequently employed to dissolve both the organic substrates and the inorganic base.[5]
Navigating Substituted Boronic Acids
The electronic and steric properties of the substituents on the boronic acid can have a profound impact on the outcome of the Suzuki reaction.
Electronic Effects
-
Electron-Donating Groups (EDGs): Generally, boronic acids bearing electron-donating groups tend to react faster.[9] The increased electron density on the aryl ring enhances the nucleophilicity of the organic group, facilitating the transmetalation step.[18][19]
-
Electron-Withdrawing Groups (EWGs): Boronic acids with electron-withdrawing groups can be more challenging coupling partners. The decreased nucleophilicity of the organic fragment can slow down the transmetalation step.[18][19] However, successful couplings can often be achieved by careful optimization of the reaction conditions, such as using a stronger base or a more active catalyst system.[9]
Steric Hindrance
Sterically hindered boronic acids, particularly those with ortho-substituents, can present a significant challenge. The steric bulk can impede both the formation of the "ate" complex and the subsequent transmetalation to the palladium center.[11][12] To overcome this, the following strategies are often employed:
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are essential for coupling sterically hindered substrates.[12]
-
More Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary.[11]
-
Stronger Bases: Bases like K₃PO₄ or Cs₂CO₃ can be more effective in these cases.
General Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a substituted arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted arylboronic acid, palladium precursor, ligand, and base.[13]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add the degassed solvent system via syringe.[11]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[11]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[9]
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[11][20]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9][20]
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[13]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of good quality and have been stored properly. Consider using a pre-catalyst.[11]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[5][11] Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere.[11]
-
Insufficient Base: The base is crucial for activating the boronic acid. Ensure the correct stoichiometry is used.
-
Boronic Acid Instability: Some boronic acids are prone to protodeboronation or trimerization to boroxines. Using the corresponding boronic ester or trifluoroborate salt can improve stability.[1][5]
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is key to minimizing this byproduct.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be problematic in aqueous or protic media, especially at elevated temperatures. Using anhydrous conditions or boronic esters can mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a versatile and efficient method for the formation of carbon-carbon bonds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can rationally design and optimize protocols for a wide range of substrates, including challenging substituted boronic acids. The general procedure and troubleshooting guide provided herein serve as a valuable resource for scientists in both academic and industrial settings, enabling the successful application of this powerful synthetic tool.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. fishersci.se [fishersci.se]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Harnessing HPLC and LC-MS for Real-Time Monitoring and Optimization of Boronic Acid Coupling Reactions
An Application Guide for Researchers and Drug Development Professionals
Abstract
Boronic acid coupling reactions, particularly the Palladium-catalyzed Suzuki-Miyaura cross-coupling, represent a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The ability to precisely monitor the kinetics and composition of these reactions is not merely an academic exercise; it is a critical requirement for process optimization, impurity profiling, and ensuring the safety and reproducibility essential in drug development.[4][5] This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as indispensable tools for monitoring these transformations. We will move beyond procedural lists to explain the causality behind methodological choices, offering robust protocols and field-proven insights to empower researchers to achieve reliable, high-quality data.
The Imperative for Reaction Monitoring
The Suzuki-Miyaura catalytic cycle, while elegant, involves multiple steps including oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of this cycle is highly sensitive to a variety of factors such as the choice of catalyst, ligand, base, and solvent.[8] Inefficient catalysis or suboptimal conditions can lead to the formation of significant side products, most notably the homocoupling of boronic acid starting materials.[3][9]
Real-time monitoring provides a dynamic window into the reaction, allowing chemists to:
-
Determine Reaction Endpoints: Accurately identify when the reaction has reached completion, preventing unnecessary energy consumption and potential degradation of the product.
-
Optimize Reaction Conditions: Systematically vary parameters (e.g., temperature, catalyst loading) and observe their direct impact on reaction rate and yield.
-
Profile Impurities: Detect and identify the formation of byproducts in real-time, which is crucial for developing effective purification strategies and meeting regulatory standards.[10]
-
Elucidate Mechanisms: High-density temporal data can provide invaluable insights into the reaction mechanism, helping to understand the roles of intermediates and catalyst states.[2]
HPLC and its hyphenation with mass spectrometry (LC-MS) are premier techniques for this purpose, offering high-resolution separation and sensitive detection of reactants, intermediates, products, and impurities.[4]
The Overall Analytical Workflow
A successful reaction monitoring campaign follows a structured workflow. The key stages, from reaction sampling to final data interpretation, are designed to ensure the integrity of the analytical sample and the accuracy of the resulting data.
Caption: General experimental workflow for monitoring boronic acid coupling reactions.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a robust, reliable technique for separating and quantifying the components of a reaction mixture. Its strength lies in its excellent reproducibility, making it ideal for generating the precise kinetic data needed for optimization studies.[4]
Causality in HPLC Method Development
The goal is to achieve baseline separation of all key components—typically the aryl halide, the boronic acid, and the biaryl product—in the shortest possible time.
-
Column Selection: A reversed-phase C18 column is the most common starting point. The nonpolar stationary phase effectively retains the aromatic starting materials and product, which are typically of moderate polarity. For very fast reactions, Ultra-High-Performance Liquid Chromatography (UPLC) systems with columns packed with sub-2 µm particles can provide significantly faster analysis times (often under 2 minutes) without sacrificing resolution.[11][12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic solvent (B), like acetonitrile or methanol, is standard.
-
Why Acetonitrile? It generally has a lower viscosity and UV cutoff compared to methanol, often resulting in better peak shapes and lower backpressure, which is especially beneficial in UPLC systems.[13]
-
Why an Additive? Adding 0.1% formic acid or acetic acid to the mobile phase is crucial. It protonates silanol groups on the silica support, minimizing peak tailing for basic compounds. For LC-MS, volatile buffers like ammonium acetate or ammonium formate are preferred as they are compatible with the ionization source.[14]
-
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only quantifies peaks at a specific wavelength but also captures the UV-Vis spectrum of each peak. This is a self-validating feature: a consistent spectrum across an eluting peak confirms its purity and identity.
Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for monitoring a typical coupling reaction.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent UPLC column, e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes (this can be shortened significantly for UPLC).[15]
-
Flow Rate: 1.0 mL/min (or 0.5-0.8 mL/min for UPLC).[15]
-
Column Temperature: 40 °C (elevated temperature reduces mobile phase viscosity and can improve peak shape).
-
Detector: DAD/PDA, monitoring at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
Reaction Sampling and Quenching:
-
At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 10-20 µL) from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot by dispensing it into a pre-filled HPLC vial containing a known, large volume (e.g., 1 mL) of a suitable solvent like acetonitrile or the initial mobile phase composition.[4] This step is critical; it stops the catalytic cycle, providing a true snapshot of the reaction at that moment. The vial can also contain a pre-dissolved internal standard for enhanced quantitative accuracy.
-
-
Sample Preparation:
-
Analysis and Data Processing:
-
Inject the prepared sample onto the HPLC system.
-
Identify peaks based on the retention times of authentic standards for the starting materials and the expected product.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion of the limiting reagent and the formation of the product over time. This data can be plotted to visualize the reaction kinetics.
-
Representative Data
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 28 | 27 |
| 30 | 58 | 57 |
| 60 | 89 | 88 |
| 120 | >99 | >99 |
| Caption: Example kinetic data from HPLC monitoring, showing the disappearance of a starting material and the appearance of the product.[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC provides excellent quantitative data, LC-MS adds an orthogonal layer of information: mass-to-charge ratio (m/z). This is invaluable for confirming the identity of the desired product and, crucially, for identifying unknown peaks corresponding to side products or intermediates.[15]
The Power of Mass Detection in Coupling Reactions
The primary advantage of MS is its high specificity. It allows the analyst to:
-
Confirm Product Identity: Verifying that the major product peak has the correct m/z provides definitive confirmation of a successful reaction.
-
Identify Byproducts: Easily identify common side products like homocoupled boronic acid (dimer of the boronic acid starting material) or protodeborylated starting material (boronic acid replaced by a hydrogen atom).[9]
-
Troubleshoot Failed Reactions: If the desired product is not observed, MS can help determine if starting materials are unreacted or if they have been converted into unexpected side products.
Caption: Logical workflow for interpreting LC-MS data from a reaction mixture.
Challenges and Solutions in LC-MS Analysis of Boronic Acids
Boronic acids present unique challenges for MS analysis. Understanding these helps in method development and data interpretation.
-
Ionization: Boronic acids can be difficult to ionize efficiently. Electrospray Ionization (ESI) is the most common technique. While they can be detected in positive mode, often as adducts, ESI in negative mode is frequently more sensitive and reliable for the boronic acids themselves, forming the [M-H]⁻ or boronate species.[18]
-
In-source Reactions: Boronic acids have a propensity to dehydrate and form cyclic anhydride trimers known as boroxines .[14] This can complicate mass spectra, showing a peak for the monomer and a significant peak for the trimer.
-
Adduct Formation: In positive-mode ESI, analytes readily form adducts with alkali metals present in the solvent or glassware.[19] It is common to see [M+Na]⁺ and [M+K]⁺ ions, often with higher intensity than the protonated molecule [M+H]⁺.[20][21] Recognizing these adducts is key to correct spectral interpretation.
| Species | Description | Typical Observation (Positive ESI) | Typical Observation (Negative ESI) |
| Aryl Halide (Ar-X) | Starting Material | [M+H]⁺, [M+Na]⁺ | N/A |
| Boronic Acid (R-B(OH)₂) | Starting Material | [M+H]⁺, [M+Na]⁺ | [M-H]⁻ , [M+HCOO]⁻ |
| Biaryl Product (Ar-R) | Desired Product | [M+H]⁺, [M+Na]⁺ | N/A |
| Homocoupling (R-R) | Byproduct | [M+H]⁺, [M+Na]⁺ | N/A |
| Boroxine | Boronic Acid Trimer | [3M-3H₂O+H]⁺ | N/A |
| Caption: Common ions observed in the LC-MS analysis of Suzuki-Miyaura reaction mixtures. |
Protocol: LC-MS Method for Reaction Monitoring
This protocol builds upon the HPLC method, incorporating MS-compatible parameters.
-
Instrument Setup:
-
LC System: A UPLC system is highly preferred for its speed and resolution, which minimizes ion suppression effects.[11]
-
Column: ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.[14]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast 1-2 minute gradient is often sufficient (e.g., 5% to 95% B in 1.0 min).[14]
-
Flow Rate: 0.6 mL/min.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Source: ESI, operated in both positive and negative switching mode if possible. This allows for the sensitive detection of the boronic acid (negative) and the product/aryl halide (positive) in a single run.[15]
-
-
Sample Preparation:
-
Follow the same quenching and filtration procedure as described in the HPLC protocol (Section 3.2).
-
Crucially, ensure the final dilution uses the LC-MS mobile phase to prevent solvent incompatibility issues upon injection. Dilution is often more significant for LC-MS to avoid saturating the detector.
-
-
Data Analysis:
-
From the Total Ion Chromatogram (TIC), extract ion chromatograms (EICs) for the exact m/z of the [M+H]⁺ of the starting materials and product, as well as the [M-H]⁻ of the boronic acid.
-
Examine the mass spectra of any significant unknown peaks to identify potential byproducts. Check for masses corresponding to homocoupling products and deborylated species.
-
Conclusion: An Integrated Approach for Robust Process Understanding
For comprehensive monitoring of boronic acid coupling reactions, HPLC and LC-MS are not mutually exclusive but are powerful complementary tools. HPLC provides the robust quantitative data essential for kinetic analysis and process optimization. LC-MS delivers the specificity required for unambiguous product confirmation and the identification of unknown impurities that could compromise the quality and safety of the final product. By employing the structured workflows and validated protocols detailed in this guide, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to faster optimization, improved yields, and higher-quality products.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. waters.com [waters.com]
- 16. nacalai.com [nacalai.com]
- 17. organomation.com [organomation.com]
- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 19. acdlabs.com [acdlabs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. learning.sepscience.com [learning.sepscience.com]
Troubleshooting & Optimization
Technical Resource Hub: Suzuki-Miyaura Coupling of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Introduction: Understanding the Challenge
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid. This specialized boronic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents distinct challenges for achieving high-yield cross-coupling. The presence of two electron-withdrawing groups—a fluoro and a methoxycarbamoyl substituent—deactivates the boronic acid. This deactivation can slow the crucial transmetalation step in the catalytic cycle and increase the likelihood of undesired side reactions, most notably protodeboronation.[1][2][3]
This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when using this compound and provides a logical, step-by-step approach to resolving them.
Problem 1: Low to No Product Yield
Initial Observation: After the reaction and workup, analysis (TLC, LC-MS, GC-MS) shows a low conversion of starting materials to the desired biaryl product.
Root Causes & Corrective Actions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0). Furthermore, inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.
-
Solution A (Optimize Catalyst Activation): Use a pre-formed Pd(0) source like Pd₂(dba)₃ or employ modern palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G4) which generate the active LPd(0) species under mild conditions.[4]
-
Solution B (Ensure Inert Conditions): Thoroughly degas your solvent(s) (including water, if used) via sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inefficient Transmetalation: The electron-deficient nature of your boronic acid makes the transfer of the aryl group from boron to palladium (transmetalation) sluggish.[4][5] This is often the rate-limiting step for such substrates.
-
Solution A (Ligand Selection): Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like SPhos and XPhos are specifically designed to accelerate both transmetalation and the subsequent reductive elimination step for challenging substrates.[6][7]
-
Solution B (Base and Solvent Choice): The choice of base is critical. A stronger base can promote the formation of the more nucleophilic boronate species required for transmetalation.[5][8] Consider switching from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. The solvent system must also adequately dissolve the base. A mixture like dioxane/water or THF/water often works well.[8][9]
-
-
Protodeboronation: This is a major competing side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol) and replaced with a C-H bond.[1][10] This consumes your starting material without forming the product.
-
Solution A (Use a Milder Base): While a strong base can help transmetalation, an excessively strong or highly aqueous base can accelerate protodeboronation.[11] If you suspect this is the primary issue, try a milder, less nucleophilic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[10]
-
Solution B (Minimize Water): While some water is often necessary to dissolve the base and facilitate the reaction, excess water can promote protodeboronation. Use the minimum amount of water required for solubility or consider using anhydrous conditions with a soluble base like CsF in a solvent like dioxane.
-
Solution C (Use a Boronic Ester): Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[1][10]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst/ligand system for this specific boronic acid?
For challenging, electron-deficient boronic acids like this one, a catalyst system known for high activity is essential. Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Recommended Catalyst: A modern palladacycle precatalyst such as XPhos Pd G3 . These are air-stable, easy to handle, and efficiently generate the active Pd(0) species.
-
Recommended Ligand: XPhos or SPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are proven to accelerate the rate-limiting transmetalation and reductive elimination steps, which is critical for overcoming the deactivation caused by the electron-withdrawing groups.[6][7][12]
Q2: How do the electron-withdrawing groups specifically impact the Suzuki catalytic cycle?
The electron-withdrawing fluoro and methoxycarbamoyl groups reduce the electron density on the aromatic ring of the boronic acid. This has two primary consequences for the catalytic cycle:
-
Slower Transmetalation: The boronic acid (or its boronate form) is less nucleophilic. This slows down the transfer of the aryl group to the palladium center, which can become the rate-determining step of the entire cycle.[4][5]
-
Increased Propensity for Protodeboronation: The weakened carbon-boron bond is more susceptible to cleavage by proton sources, leading to the formation of 1-fluoro-2-(methoxycarbamoyl)benzene as a byproduct and reducing the amount of boronic acid available for the desired coupling.[1][11]
Suzuki Catalytic Cycle with Challenging Substrate
Caption: The Suzuki cycle, highlighting slow transmetalation.
Q3: Which base and solvent combination is optimal?
There is no single "best" combination, as it depends on the specific aryl halide partner. However, a robust starting point is a moderately strong base in a mixed solvent system.
| Component | Recommendation | Rationale & Key Considerations |
| Base | K₃PO₄ (Potassium Phosphate) | A strong enough base to promote boronate formation without being overly harsh, which helps minimize base-catalyzed protodeboronation.[10] It has good solubility in aqueous mixtures. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Dioxane is an excellent solvent for the organic components and the catalyst complex. A small amount of water is required to dissolve the inorganic base and facilitate the reaction.[8][9] The ratio can be optimized. |
| Alternative | CsF in anhydrous Dioxane or THF | If protodeboronation is severe, moving to anhydrous conditions can be highly effective. Cesium fluoride is a good choice as it is a soluble, non-nucleophilic base that activates the boronic acid without introducing a proton source. |
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of dioxane and water. Degas this solvent mixture by sparging with argon or nitrogen for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Typical reaction times range from 2 to 12 hours.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support resource for researchers utilizing (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical protocols to optimize your reactions, minimize impurities, and achieve higher yields of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
When employing this compound in palladium-catalyzed cross-coupling reactions, two principal side products are commonly observed across a wide range of arylboronic acids: the homocoupling product and the protodeboronated product.
-
Homocoupling Product: This results from the coupling of two molecules of the boronic acid, yielding 4,4'-difluoro-3,3'-bis(methoxycarbamoyl)biphenyl. The presence of electron-withdrawing groups, such as the fluoro and methoxycarbamoyl substituents on your starting material, can sometimes increase the propensity for this side reaction.[1][2]
-
Protodeboronation Product: This is the product formed when the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluoro-3-(methoxycarbamoyl)benzene. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[3][4][5]
Q2: What are the underlying causes for the formation of these side products?
Understanding the reaction mechanisms is key to mitigating these undesired pathways.
-
Homocoupling Mechanism: This side reaction is often catalyzed by palladium species. One major pathway involves the reaction of the boronic acid with a Pd(II) species, which can be present if a Pd(II) precatalyst is not fully reduced to the active Pd(0) state at the start of the reaction.[6][7] Another significant contributor, especially in reactions not performed under strictly anaerobic conditions, is the presence of oxygen. Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling of the boronic acid.[8][9]
-
Protodeboronation Mechanism: Protodeboronation is essentially the cleavage of the carbon-boron bond by a proton source.[3] In the basic aqueous media typically used for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)3]⁻). This anion is more susceptible to reaction with water (acting as a proton source), leading to the formation of the corresponding arene and boric acid.[4][10] The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the arylboronic acid.[3][5]
Q3: How can I detect and characterize these side products in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the identification of side products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying the components of your reaction mixture. You can distinguish the desired product from the side products by their different retention times and, more definitively, by their mass-to-charge ratios (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural confirmation of the impurities once isolated or if they are present in significant quantities in the crude mixture. For the protodeboronated product, the disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in its place would be indicative. For the homocoupling product, you would observe a more complex aromatic region in the ¹H NMR spectrum and a different symmetry pattern compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to quantify the relative amounts of the desired product and impurities, allowing you to assess the effectiveness of your optimization efforts.
Troubleshooting Guide: Side Product Mitigation
Problem: My reaction shows a significant amount of the homocoupling product, 4,4'-difluoro-3,3'-bis(methoxycarbamoyl)biphenyl.
This issue points towards problems with the palladium catalyst's oxidation state or the presence of oxygen.
Caption: Troubleshooting workflow for reducing homocoupling.
-
Improve Degassing: Oxygen is a known culprit in promoting homocoupling.[6][8] Ensure your solvent and reaction vessel are thoroughly degassed. A common method is to subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial as it bypasses the need for an in-situ reduction of a Pd(II) species, a step where homocoupling can occur.[6]
-
Optimize Ligand Choice: Bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate-determining oxidative addition and the final reductive elimination step to form the desired product, thereby outcompeting the homocoupling pathway.[1]
-
Control Reaction Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling.
Problem: I am observing a significant peak for the protodeboronated side product, 4-fluoro-3-(methoxycarbamoyl)benzene.
This indicates that the C-B bond of your boronic acid is unstable under the reaction conditions.
Caption: Formation of the protodeboronated product.
-
Use a Milder Base: Strong bases can accelerate the formation of the boronate anion, which is more prone to protodeboronation.[4] Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be empirical and may require screening.[11]
-
Minimize Water Content: While some water is often necessary for the transmetalation step in Suzuki couplings, excess water can promote protodeboronation.[7] Try using a solvent system with a lower water content or consider using anhydrous conditions if the reaction proceeds efficiently.
-
Convert to a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[10] You can either purchase the boronic ester version of your starting material or synthesize it from the boronic acid before the coupling reaction. This "slow-release" strategy can maintain a low concentration of the active boronic acid in the reaction mixture, thus suppressing the side reaction.[3][4]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling can be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a starting point protocol and should be optimized for your specific coupling partner.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand, if separate.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to its Pinacol Ester to Mitigate Protodeboronation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., THF or toluene, 10 mL).
-
Add a dehydrating agent, such as anhydrous MgSO₄, and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The resulting boronic ester can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Summary Table of Troubleshooting Strategies
| Observed Side Product | Primary Cause(s) | Recommended Solutions |
| Homocoupling Product | Presence of O₂, Incomplete reduction of Pd(II) precatalyst | 1. Rigorous degassing of solvents and reaction vessel.2. Use a Pd(0) precatalyst.3. Employ bulky, electron-rich ligands. |
| Protodeboronation Product | High pH, Excess water, High temperature | 1. Use a milder base (e.g., K₂CO₃, K₃PO₄).2. Reduce the amount of water in the solvent system.3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).4. Lower the reaction temperature. |
By systematically addressing these potential side reactions, you can significantly improve the outcome of your experiments with this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. catalysis-consulting.com [catalysis-consulting.com]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent deboronation of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Welcome to the dedicated support center for (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals seeking to maximize the efficiency of their reactions by preventing deboronation. As Senior Application Scientists, we have synthesized technical data and field-proven insights into this comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deboronation a concern?
This compound is a versatile building block in organic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules in pharmaceutical and materials science research.[1] Its structure, featuring a fluorine atom and a methoxycarbamoyl group, allows for the introduction of these specific functionalities into new molecular entities.
Deboronation, also known as protodeboronation, is a common undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process converts the boronic acid into an inactive byproduct, reducing the yield of the desired coupled product. The propensity for deboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[2]
Q2: What factors make this compound susceptible to deboronation?
While specific stability data for this compound is not extensively published, its structure suggests a potential susceptibility to deboronation based on general principles of boronic acid chemistry. Arylboronic acids with electron-withdrawing groups, such as the fluoro and methoxycarbamoyl substituents, can have altered electronic properties that may influence the stability of the carbon-boron bond.[3] Additionally, the reaction conditions employed, especially in Suzuki-Miyaura coupling, play a crucial role. Factors that can promote deboronation include:
-
pH: The reaction pH is a critical factor, with deboronation often being accelerated under either strongly acidic or basic conditions.[2]
-
Aqueous Media: The presence of water can facilitate the protonolysis of the carbon-boron bond.[4]
-
Temperature: Elevated temperatures, while often necessary for the coupling reaction, can also increase the rate of deboronation.
-
Base and Solvent Choice: The combination of base and solvent can significantly impact the rate of deboronation relative to the desired cross-coupling.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity of your boronic acid. Here are some best practices:
-
Storage Conditions: To maintain product quality, it is recommended to keep the compound refrigerated in a tightly closed container, in a dry and well-ventilated place.[5] Storing under an inert atmosphere is also advised as the compound can be air-sensitive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[6][7]
-
Handling: Use personal protective equipment, including safety goggles and gloves.[5][8] Ensure adequate ventilation and avoid dust formation.[5][8]
Troubleshooting Guide: Preventing Deboronation in Experiments
This section provides actionable solutions to common problems encountered during the use of this compound.
Problem 1: Low yield in Suzuki-Miyaura coupling due to significant deboronation.
Root Cause Analysis: The reaction conditions are likely favoring the deboronation pathway. This is a common issue with electron-deficient or sterically hindered boronic acids.
Mitigation Strategies:
-
Optimization of the Base:
-
Scientific Rationale: The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction. However, strong bases in aqueous solutions can accelerate deboronation.
-
Recommended Protocol:
-
Screen milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) in place of stronger bases like sodium hydroxide.
-
Consider using a non-aqueous base in an anhydrous solvent system to minimize the presence of water.
-
-
-
Solvent System Modification:
-
Scientific Rationale: Reducing the concentration of water in the reaction mixture can suppress the protonolysis of the C-B bond.
-
Recommended Protocol:
-
Employ anhydrous solvents like dioxane or toluene.
-
If an aqueous system is necessary, use a biphasic solvent system (e.g., toluene/water) and minimize the volume of the aqueous phase.
-
-
-
Temperature and Reaction Time Control:
-
Scientific Rationale: Both the desired coupling and the undesired deboronation are accelerated at higher temperatures.
-
Recommended Protocol:
-
Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
-
Problem 2: Inconsistent reaction outcomes with the same batch of boronic acid.
Root Cause Analysis: The integrity of the boronic acid may be compromised due to improper storage or handling, leading to partial degradation before use. Boronic acids can be hygroscopic and sensitive to air.[5]
Preventative Measures:
-
Rigorous Storage Protocol:
-
Scientific Rationale: Minimizing exposure to moisture and air is crucial for maintaining the stability of boronic acids.
-
Recommended Protocol:
-
Store the boronic acid in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, keep the compound refrigerated.[5]
-
Aliquot the boronic acid into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
-
-
-
Pre-reaction Quality Check:
-
Scientific Rationale: Verifying the purity of the boronic acid before each use can help identify any degradation.
-
Recommended Protocol:
-
Perform a quick purity check using ¹H NMR or LC-MS to ensure the absence of significant deboronated impurity.
-
Compare the physical appearance of the material to a fresh batch; any change in color or texture could indicate decomposition.
-
-
Visualizing the Process: Deboronation vs. Suzuki Coupling
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura coupling and the undesired deboronation.
Caption: Competing pathways of Suzuki-Miyaura coupling and deboronation.
Summary of Recommendations for Minimizing Deboronation
| Parameter | Recommended Action | Scientific Justification |
| Base Selection | Use milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Strong bases in aqueous media can accelerate the rate of protodeboronation. |
| Solvent System | Employ anhydrous solvents or biphasic systems with minimal water. | Reduces the availability of protons, thereby suppressing the protonolysis of the C-B bond. |
| Temperature | Use the lowest effective temperature. | Minimizes the rate of the deboronation side reaction, which is often more sensitive to temperature than the desired coupling. |
| Reaction Time | Monitor the reaction and work up promptly upon completion. | Prevents prolonged exposure of the product and remaining starting material to conditions that favor deboronation. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Protects the boronic acid from degradation by moisture, air, and light.[5] |
By implementing these strategies, researchers can significantly improve the outcomes of reactions involving this compound, leading to higher yields and more reliable results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. matrixscientific.com [matrixscientific.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
Optimizing catalyst loading for (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Technical Support Center: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for using this compound in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to blend fundamental mechanistic principles with practical, field-tested solutions to help you navigate common challenges and systematically optimize your catalyst loading for improved efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening and proof-of-concept experiments, a catalyst loading of 1-2 mol% of the palladium precursor is a robust starting point. This concentration is generally sufficient to overcome minor impurities or suboptimal conditions while providing a good indication of the reaction's viability. The goal of optimization is to systematically reduce this loading to as low as reasonably achievable (ALARA), potentially to levels below 0.1 mol% for highly efficient systems.[1]
Q2: Which palladium sources and ligands are most effective for this specific boronic acid?
A2: The electronic properties of this compound (electron-withdrawing groups) suggest that a highly active catalyst system is beneficial.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices as they are sources for the active Pd(0) species.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[3][4] Modern dialkylbiaryl phosphines (Buchwald ligands) such as SPhos, XPhos, and RuPhos are particularly effective for coupling challenging substrates as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives known for their high stability and activity.[5]
Q3: Why is optimizing catalyst loading so critical in pharmaceutical development?
A3: Catalyst loading optimization is paramount for several reasons:
-
Cost Reduction: Palladium is a precious and expensive metal. Reducing the catalyst loading, even by a fraction of a mol%, can lead to significant cost savings in large-scale synthesis.
-
Product Purity: Minimizing the palladium loading reduces the concentration of residual palladium in the final active pharmaceutical ingredient (API). Regulatory bodies like the FDA and EMA have strict limits on residual heavy metals, and lower initial loading simplifies the downstream purification process.
-
Process Efficiency: High catalyst loadings can sometimes lead to an increase in side reactions or the formation of palladium black (inactive catalyst), which can complicate workup and reduce overall yield.[2] An optimized, lower loading often results in a cleaner reaction profile.
Q4: What are the primary side reactions to anticipate with this boronic acid?
A4: The two most common side reactions for arylboronic acids, especially those with electron-withdrawing substituents, are:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain bases.[6]
-
Homocoupling (Glaser Coupling): This is the formation of a biaryl dimer from two molecules of the boronic acid. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[6][7] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.
Troubleshooting Guide: Catalyst Optimization & Reaction Issues
This section addresses specific experimental challenges in a question-and-answer format to guide you through the process of optimizing your reaction.
Problem Area 1: Low Conversion & Poor Yield
Q: My initial screening reaction with 2 mol% catalyst shows low conversion to the desired product. Should I simply increase the catalyst loading?
A: While increasing the catalyst loading might seem like a straightforward solution, it should be your last resort. A low conversion rate often points to a more fundamental issue with the reaction conditions or catalyst stability, which a higher loading may not solve efficiently.
Recommended Action Plan: Before increasing catalyst concentration, investigate the following:
-
Catalyst System Inefficiency: The chosen ligand may not be optimal. An underperforming ligand can lead to slow turnover. Screen a panel of more active ligands (e.g., Buchwald-type ligands) before increasing the palladium source.
-
Catalyst Deactivation: The active Pd(0) species may be deactivating prematurely. This can be caused by oxygen in the system (ensure rigorous degassing and a robust inert atmosphere) or thermal instability. Consider a more stable precatalyst or ligand.[2][6]
-
Insufficient Base or Incorrect Base Choice: The base is critical for activating the boronic acid for transmetalation.[8] Ensure the base is sufficiently strong and soluble in the reaction medium. For this substrate, inorganic bases like K₂CO₃ or K₃PO₄ are common starting points.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and stability. Screen a range of solvents like toluene, dioxane, 2-MeTHF, or THF/water mixtures.
The following workflow provides a logical decision-making process for troubleshooting low yield.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Problem Area 2: Catalyst Deactivation & Reaction Stalling
Q: My reaction starts efficiently but stalls after 50-60% conversion, and I observe the formation of palladium black. What is happening and how can I fix it?
A: This is a classic sign of catalyst deactivation, where the soluble, active Pd(0) catalyst agglomerates into insoluble, inactive palladium nanoparticles (palladium black).[2] This occurs when the ligand is unable to effectively stabilize the Pd(0) center throughout the catalytic cycle.
Solutions:
-
Increase Ligand-to-Palladium Ratio: A common strategy is to increase the ligand:Pd ratio from the typical 2:1 to 3:1 or even 4:1. The excess ligand helps to keep the palladium center coordinated and soluble, preventing agglomeration.
-
Switch to a More Stabilizing Ligand: Bulky ligands, such as SPhos or NHCs, are not only more activating but also provide a more robust steric shield around the palladium center, enhancing its stability.[4][5]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If the catalytic system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can significantly improve catalyst lifetime.
The relationship between key reaction components and the active catalyst is crucial for maintaining catalytic activity.
Caption: Catalyst Stability and Deactivation Pathway.
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 mmol, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the limiting reagent is consumed.[9][10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Catalyst Loading Screen
To optimize catalyst loading, perform a series of parallel reactions where only the catalyst concentration is varied.
-
Setup: Prepare 4-6 identical reaction vials with the substrate, boronic acid, base, and solvent as described in Protocol 1.
-
Stock Solution: Prepare a stock solution of the catalyst premix (e.g., 1:2 Pd(OAc)₂:SPhos) at a known concentration.
-
Variable Addition: Add different volumes of the catalyst stock solution to each vial to achieve the target mol% loadings.
-
Execution: Run all reactions under identical conditions (temperature, time, stirring).
-
Analysis: After the set time, quench all reactions and analyze the conversion and product purity by HPLC or ¹H NMR with an internal standard. This quantitative analysis is crucial for accurate comparison.[11]
Table 1: Example Data from a Catalyst Loading Screen
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Conversion (%) | Purity (%) | Notes |
| 1 | 1.0 | 2.0 | >99 | 98 | Baseline, complete conversion. |
| 2 | 0.5 | 1.0 | >99 | 98 | Still highly effective. |
| 3 | 0.1 | 0.2 | 98 | 97 | Minor drop in conversion, still excellent. |
| 4 | 0.05 | 0.1 | 92 | 96 | Significant drop, reaction slowing. |
| 5 | 0.01 | 0.02 | 45 | 95 | Incomplete reaction, loading too low. |
Analysis based on HPLC area percent after 4 hours at 90 °C.
From this data, a loading of 0.1 mol% appears to be the optimal balance of efficiency and minimal catalyst use for this hypothetical system.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The catalyst's role is to facilitate the transfer of organic fragments to form the new C-C bond.[3][12][13]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. vapourtec.com [vapourtec.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
Effect of base and solvent on (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid reactivity
Welcome to the dedicated technical support resource for (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reactivity of this compound in Suzuki-Miyaura coupling reactions?
The success of a Suzuki-Miyaura coupling reaction involving this compound is primarily dictated by the judicious choice of base and solvent. These two components work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species.[1][2] The solvent, in turn, influences the solubility of the reactants, the stability of the catalytic species, and the overall reaction kinetics.[3][4] The electronic properties of the boronic acid, specifically the electron-withdrawing nature of the fluoro and methoxycarbamoyl groups, necessitate careful optimization of these parameters to achieve high yields.[5]
Q2: I am observing significant protodeboronation of my this compound. What are the likely causes and how can I mitigate this side reaction?
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with arylboronic acids, particularly those bearing electron-withdrawing groups.[6][7][8] The primary causes are often related to the reaction conditions:
-
Excessively Strong Base or High Temperatures: Aggressive conditions can promote the cleavage of the fragile carbon-boron bond.[9]
-
Presence of Water: While aqueous bases are common, an excessive amount of water, especially at elevated temperatures, can lead to hydrolysis of the boronic acid.[10]
Troubleshooting Strategies:
-
Base Selection: Opt for a moderately strong inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[11][12] Avoid stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if you are observing significant decomposition.[1]
-
Solvent System: Employing a biphasic solvent system, such as toluene/water or 1,4-dioxane/water, can be advantageous.[13] The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and facilitates the activation of the boronic acid.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Start with milder conditions (e.g., 80-90 °C) and only increase the temperature if the reaction is sluggish.
-
Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation of the boronic acid and the palladium catalyst.[10]
Q3: My reaction yields are inconsistent when using this compound. How can I improve reproducibility?
Inconsistent yields often stem from the quality of the boronic acid and the precise control of reaction parameters.
-
Boronic Acid Quality: this compound can be prone to dehydration to form the corresponding boroxine (a cyclic trimer). While boroxines can also be active in coupling reactions, their reactivity profile differs from the monomeric boronic acid. It is advisable to use freshly opened or properly stored boronic acid. If in doubt, a common practice is to briefly stir the boronic acid in a suitable solvent (like diethyl ether) to break up any aggregates and ensure homogeneity before use.
-
Precise Reagent Stoichiometry: Ensure accurate measurement of all reagents, particularly the palladium catalyst and the base. Small variations in catalyst loading can have a significant impact on the reaction outcome.
-
Effective Mixing: In biphasic systems, vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Inactive Catalyst2. Inefficient Boronic Acid Activation3. Poor Solubility of Reactants | 1. Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst that is more stable.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or a different solvent system (e.g., dioxane/water instead of toluene/water).[11][13]3. Try a co-solvent like THF or DMF to improve solubility.[13] |
| Formation of Homocoupling Product (Biaryl of the Coupling Partner) | 1. Oxidative addition is slow relative to reductive elimination.2. Catalyst degradation. | 1. Lower the reaction temperature.2. Use a phosphine ligand that accelerates oxidative addition, such as SPhos or XPhos. |
| Decomposition of the Boronic Acid | 1. Reaction temperature is too high.2. Base is too strong.3. Presence of oxygen. | 1. Reduce the reaction temperature.2. Use a milder base (e.g., K₃PO₄).[12]3. Ensure the reaction is performed under a strict inert atmosphere.[10] |
Experimental Protocol: A Validated Suzuki-Miyaura Coupling Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene and degassed water to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) in a 5:1 toluene:water ratio.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium catalyst residues from reactions involving (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid and similar Suzuki-Miyaura cross-coupling products. This guide is designed for researchers, medicinal chemists, and process development professionals who require robust methods to achieve high-purity compounds, ensuring they meet stringent regulatory limits for heavy metal impurities.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical in pharmaceutical synthesis?
A1: Palladium is a common and highly effective catalyst for carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, which is essential for synthesizing complex molecules.[1][2][3] However, residual palladium in an Active Pharmaceutical Ingredient (API) is a significant concern due to its potential toxicity.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) have established strict limits on elemental impurities in drug products.[5][6] For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[7][8][9]
Q2: My standard purification by column chromatography isn't removing all the palladium. Why?
A2: This is a common and well-documented issue. While flash chromatography can remove a significant portion of residual palladium (often around 90%), it is frequently insufficient to reduce levels to below 10 ppm reliably.[1][10] Palladium can leach from the catalyst support (e.g., carbon) or exist as soluble complexes that co-elute with the desired product.[11][12][13][14] Studies have shown that even after careful chromatography, residual palladium levels can remain well above 100 ppm, necessitating a secondary purification step specifically targeting the metal.[1][10]
Q3: What are the primary methods for palladium removal after a Suzuki-Miyaura reaction?
A3: The main strategies involve targeting the palladium for removal via selective binding or physical separation. Key methods include:
-
Adsorption/Scavenging: This is the most widely used technique, employing solid-supported materials (scavengers) that have a high affinity for palladium.[15] Common scavengers include functionalized silica gels (e.g., with thiol or thiourea groups), activated carbon, and specialized polymer resins.[16][17][18][19]
-
Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities may remain in the mother liquor.[15][19] The efficiency can sometimes be improved by adding agents that form highly soluble palladium complexes.
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous or immiscible organic phase, although this is often less effective for trace amounts.[20]
-
Filtration: For heterogeneous catalysts like Palladium on Carbon (Pd/C), simple filtration through an agent like Celite® can remove the bulk of the catalyst. However, this does not address leached, soluble palladium species.[15]
Q4: How do I choose between activated carbon and a functionalized silica scavenger?
A4: The choice depends on cost, required purity, and potential for product loss.
-
Activated Carbon: It is a low-cost and widely used option.[21] Its large surface area is effective for adsorbing palladium.[22] However, its primary drawback is a lack of selectivity; it can also adsorb your desired product, leading to significant yield loss.[15][21]
-
Functionalized Silica Scavengers (e.g., SiliaMetS® Thiol, MP-TMT): These are highly effective and selective for palladium and other precious metals.[16][17][18] Sulfur-based ligands like thiols and thioureas show a strong affinity for soft metals like palladium, leading to efficient removal, often to levels below 5 ppm.[16][17] While more expensive than activated carbon, they often result in higher product recovery and more consistent performance.[18]
Troubleshooting Guide: Common Palladium Removal Issues
| Issue Encountered | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Palladium Levels After Scavenging | 1. Insufficient Scavenger: The amount of scavenger used is not enough to bind all the palladium. 2. Inefficient Mixing/Contact Time: The scavenger is not adequately dispersed in the solution, or the treatment time is too short. 3. Wrong Scavenger Type: The chosen scavenger may not be optimal for the specific palladium species present (e.g., Pd(0) vs. Pd(II)) or the solvent system. 4. Product Interference: The product molecule may be chelating the palladium, making it less available to the scavenger. | 1. Increase Scavenger Loading: Increase the scavenger amount in increments (e.g., from 5 wt% to 10 wt%). 2. Optimize Conditions: Increase stirring speed and extend the treatment time (e.g., from 2 hours to 18 hours). A moderate increase in temperature (e.g., to 40-50 °C) can also improve kinetics.[21] 3. Screen Different Scavengers: Test a thiol-based scavenger (good for Pd(II)) and a thiourea-based scavenger (versatile for different palladium forms).[18] 4. Solvent Swap: Change to a more polar solvent post-reaction if feasible. This can alter the coordination sphere of the palladium, potentially making it more accessible. |
| Significant Product Loss During Scavenging | 1. Non-Specific Adsorption: The scavenger, particularly activated carbon, is adsorbing the product along with the palladium.[15][21] 2. Product Trapping: The product is physically trapped within the solid scavenger matrix after filtration. | 1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. 2. Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger. 3. Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with fresh solvent to recover trapped product. 4. Consider Crystallization: If product loss remains high, explore crystallization as an alternative purification method. |
| Inconsistent Results Batch-to-Batch | 1. Variability in Leaching: The amount of palladium leaching from the catalyst support can vary depending on reaction conditions (temperature, base, substrate quality).[14][23] 2. Atmospheric Conditions: The presence of oxygen can re-oxidize Pd(0) to Pd(II), changing the nature of the species that needs to be scavenged.[24] 3. Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials can sometimes interfere with the scavenging process. | 1. Standardize Reaction Protocol: Ensure strict control over reaction temperature, stirring, and reagent addition order. 2. Inert Atmosphere: Maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction and workup to minimize oxidation of the palladium species. 3. Quantify Initial Pd: Use a rapid analytical technique or send a sample for ICP-MS analysis before scavenging to determine the initial palladium load and adjust the scavenger amount accordingly.[25] |
Visual Workflow: Selecting a Palladium Removal Strategy
This diagram outlines a decision-making process for choosing the most appropriate palladium purification strategy.
Caption: Decision workflow for palladium catalyst removal.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger (e.g., Thiol-Silica)
This protocol is recommended for achieving very low palladium levels (<10 ppm) with minimal product loss.
Materials:
-
Crude reaction mixture containing this compound product and residual palladium.
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).
-
An appropriate solvent in which the product is soluble (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene).
-
Filter funnel and filter paper or a Celite® pad.
-
Inert atmosphere setup (optional but recommended).
Procedure:
-
Dissolution: After the initial aqueous workup, dissolve the crude product in a suitable solvent (approx. 10-20 mL of solvent per gram of crude product).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 5-10 wt% relative to the mass of the crude product (i.e., 50-100 mg of scavenger per 1 gram of product).
-
Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific product.[21][26]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent (2-3 times the volume of the filter cake) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the final palladium concentration.[10][25]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, but optimization is often required to balance palladium removal with product yield.
Materials:
-
Crude reaction mixture.
-
Activated carbon (e.g., Darco® KB-B).
-
An appropriate solvent.
-
Celite® for filtration.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (start with 0.2-0.5 wt relative to the crude product).[21]
-
Stirring: Stir the slurry at room temperature or an elevated temperature (e.g., 45 °C) for 1 to 18 hours.[21]
-
Filtration: It is crucial to use a filter aid. Prepare a pad of Celite® (approx. 1-2 cm thick) in a filter funnel and filter the mixture through it. This prevents fine carbon particles from passing through into your product.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent. Be aware that product loss on carbon can be significant.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Analyze the purified product for residual palladium content and assess the overall yield to determine if this method is viable for your process.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. biotage.com [biotage.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. usp.org [usp.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. silicycle.com [silicycle.com]
- 19. arborassays.com [arborassays.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pharmtech.com [pharmtech.com]
- 26. silicycle.com [silicycle.com]
Managing homocoupling of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Managing Homocoupling of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to optimize your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl dimer. In the context of your work, this would be the formation of 4,4'-Difluoro-3,3'-bis(methoxycarbamoyl)biphenyl. This side reaction is detrimental for two main reasons: it consumes your valuable boronic acid, reducing the yield of the desired cross-coupled product, and the resulting homodimer can often be difficult to separate from the target molecule during purification due to similar physical properties.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two well-established mechanistic pathways for homocoupling:
-
Oxygen-Mediated Pathway: This is the most common cause. If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homodimer and regenerate Pd(0).[4][5] The key initiator is the reaction of Pd(0) with O₂ to form a palladium peroxo complex, which is highly reactive towards the boronic acid.[4][6]
-
Anhydrous/Oxygen-Free Pathway: While less common, homocoupling can occur even under rigorously deoxygenated conditions. This pathway is thought to involve a protonolysis/second transmetalation event and is particularly prevalent with electron-deficient arylboronic acids.[7][8] Your substrate, this compound, contains two electron-withdrawing groups (fluoro and methoxycarbamoyl), which may increase its susceptibility to this pathway.
Q3: Is this compound particularly prone to homocoupling?
A3: While specific data on this exact molecule is scarce, its electronic properties suggest a heightened susceptibility. Arylboronic acids with electron-withdrawing substituents are known to be more prone to both homocoupling and a competing side reaction, protodeboronation (cleavage of the C-B bond).[7][8][9] The electron-deficient nature of the aromatic ring can facilitate the transmetalation steps involved in the homocoupling cycle.
Q4: How does the choice of palladium source affect homocoupling?
A4: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can sometimes be slow or inefficient, leaving residual Pd(II) in the mixture that can directly initiate the homocoupling pathway.[5] Furthermore, the reduction of Pd(II) to Pd(0) can itself be promoted by the homocoupling of two boronic acid molecules.[5]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you identify the root cause of excessive homocoupling and implement effective solutions.
Issue 1: High levels of homodimer detected in crude reaction mixture (>10%).
-
Primary Suspect: Inadequate deoxygenation of the reaction mixture.
-
Explanation: Dissolved oxygen is the most frequent culprit, leading to the oxidation of your active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[1][3][4] Even trace amounts of oxygen can have a significant impact. Standard vacuum/backfill cycles may not be sufficient to remove all dissolved oxygen from the solvent.
-
Enhance Deoxygenation Protocol:
-
Action: Instead of just a few vacuum/inert gas cycles, perform a subsurface sparge. Bubble argon or nitrogen directly through your solvent(s) for 20-30 minutes before adding the catalyst.[3][10] Then, after all reagents (except the catalyst) are combined in the reaction flask, continue the subsurface sparge of the complete mixture for another 10-15 minutes before finally adding the catalyst under a positive pressure of inert gas.
-
Rationale: Sparging is far more effective at removing dissolved gases than simply purging the headspace of the flask.[3]
-
-
Introduce a Mild Reducing Agent:
-
Action: Add a mild reducing agent such as potassium formate (HCO₂K) to the reaction mixture.[3][11]
-
Rationale: Potassium formate can help "scavenge" any Pd(II) species that form due to trace oxygen, reducing them back to the active Pd(0) state without interfering with the main catalytic cycle.[3][11] This keeps the concentration of homocoupling-promoting Pd(II) to a minimum.
-
-
Switch to a Pd(0) Catalyst Source:
-
Action: If you are using a Pd(II) precatalyst, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Rationale: Starting with Pd(0) eliminates the need for an in-situ reduction step, thereby minimizing the initial concentration of Pd(II) species that can lead to homocoupling.[5]
-
Issue 2: Homocoupling persists despite rigorous deoxygenation and use of a Pd(0) source.
-
Primary Suspect: Boronic acid instability or an alternative homocoupling mechanism.
-
Explanation: Electron-deficient boronic acids can be inherently less stable and may decompose or homocouple through mechanisms that do not require oxygen.[7][8] The quality of the boronic acid is also critical; aged or impure starting material may contain boroxines (cyclic anhydrides) or other impurities that affect reactivity.[12]
-
Assess Boronic Acid Quality:
-
Action: Check the purity of your this compound by ¹H NMR and LC-MS before use. If it is old, consider purchasing a fresh batch or purifying it by recrystallization.
-
Rationale: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[12][13] Protodeboronation is a common degradation pathway.[14]
-
-
Employ a "Slow-Release" Strategy:
-
Action: Convert the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate.[13]
-
Rationale: MIDA boronates are exceptionally stable, air-tolerant solids that can be stored long-term.[13] Under the basic aqueous conditions of the Suzuki reaction, they hydrolyze slowly, releasing the active boronic acid in low concentrations over the course of the reaction. This low steady-state concentration of the boronic acid minimizes its opportunity to homocouple or decompose while still allowing the desired cross-coupling to proceed efficiently.[13][15]
-
-
Optimize Ligand and Base:
-
Action: Switch to a more electron-rich, bulky phosphine ligand like SPhos or XPhos.[7] Consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃.
-
Rationale: Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the final step in the desired cycle), which can help it outcompete the homocoupling pathway.[7] The choice of base is also crucial; a very strong base can sometimes accelerate boronic acid decomposition.[2][16]
-
Visual Guides and Data
Reaction Pathway Diagrams
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Navigating Isomeric Reactivity: The Case of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1] The functional diversity and relative stability of arylboronic acids make them premier building blocks in these transformations. However, not all boronic acids are created equal. The subtle placement of substituents on the phenyl ring can dramatically alter reactivity, leading to challenges in reaction optimization, yield, and purification.
This guide provides an in-depth analysis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a common intermediate in drug discovery, and compares its predicted reactivity against key positional isomers. We will dissect the underlying physicochemical principles—steric hindrance and electronic effects—that govern their performance in the Suzuki-Miyaura reaction. This document is designed for researchers, scientists, and drug development professionals seeking to move beyond trial-and-error optimization and toward a predictive understanding of isomeric reactivity.
The Physicochemical Landscape: Deconstructing Substituent Effects
The reactivity of an arylboronic acid in the crucial transmetalation step of the Suzuki-Miyaura cycle is dictated by two primary factors: the Lewis acidity of the boron center and the steric environment around the carbon-boron bond. The substituents on the aromatic ring modulate these factors.
Let's consider the substituents on our target molecule, This compound :
-
Fluorine (at C4): A highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs. The net electronic influence is highly dependent on its position relative to the reaction center.[2]
-
Methoxycarbamoyl (at C3): The amide and methoxy functionalities combine to make this group strongly electron-withdrawing through both induction (-I) and resonance (-R).
-
Boronic Acid (at C1): This group is the reaction handle. Its Lewis acidity is enhanced by electron-withdrawing groups on the ring, which can facilitate the formation of the boronate complex required for transmetalation.[3]
The interplay of these effects on the phenyl ring's electron density is critical. Electron-withdrawing groups increase the electropositivity of the ipso-carbon (the carbon bonded to boron), which is generally believed to accelerate the rate of transmetalation.
Caption: Electronic influences of substituents on the target molecule.
A Predictive Comparison of Isomer Reactivity
Direct experimental data comparing a wide array of isomers for this specific scaffold is scarce. However, we can construct a robust predictive model based on established principles of physical organic chemistry. Let's compare our target molecule with two logical isomers to illustrate the differences in steric and electronic profiles.
The Isomers:
-
Target Molecule (A): this compound
-
Isomer B (Ortho-Fluoro): (2-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
-
Isomer C (Para-Carbamoyl): (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
| Isomer | Structure | Steric Hindrance | Electronic Profile | Predicted Reactivity | Rationale |
| Target (A) | 4-Fluoro-3-methoxycarbamoyl | Low | Strongly electron-withdrawing (-I, -R) meta to the boronic acid. Fluorine is para. Favorable for transmetalation. | High | The boronic acid has only one ortho hydrogen, minimizing steric hindrance. The combined electron-withdrawing nature of the substituents enhances the Lewis acidity of the boron. |
| Isomer B | 2-Fluoro-3-methoxycarbamoyl | High | Fluorine is ortho to the boronic acid. Both groups are strongly electron-withdrawing. | Low | The presence of an ortho-fluoro substituent significantly increases steric bulk around the C-B bond, which can hinder the approach of the palladium complex during the transmetalation step.[4][5] This steric impediment often overrides any electronic benefits. |
| Isomer C | 3-Fluoro-4-methoxycarbamoyl | Low | Strongly electron-withdrawing (-I, -R) para to the boronic acid. Fluorine is meta. Very favorable for transmetalation. | Very High | Similar to the target, this isomer has minimal steric hindrance. The powerful electron-withdrawing carbamoyl group is now in the para position, exerting its maximum -R effect, which strongly activates the molecule for transmetalation. The meta fluorine contributes an additional -I pull. |
Experimental Validation Workflow
These predictions must be validated empirically. The following generalized Suzuki-Miyaura protocol provides a self-validating system for comparing the reactivity of the boronic acid isomers under identical conditions. The key to a successful comparison is rigorous consistency in setup and parallel execution.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of C(sp²)–C(sp²) bonds, making the coupling of fluoro-substituted phenylboronic acids a critical transformation in the synthesis of novel pharmaceuticals and functional materials.[2]
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluoro-substituted phenylboronic acids in the Suzuki-Miyaura coupling. By synthesizing data from peer-reviewed literature and elucidating the underlying mechanistic principles, this document serves as a technical resource for chemists to inform substrate selection, reaction optimization, and mechanistic understanding.
The Decisive Role of Fluorine's Position: A Summary of Reactivity
para > meta >> ortho [3]
This trend can be rationalized by considering the dual nature of fluorine as a substituent: it is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating through its mesomeric effect (+M). Furthermore, its size, while relatively small for a halogen, can exert significant steric hindrance when positioned ortho to the boronic acid moiety.
Comparative Experimental Data
To provide a quantitative comparison, the following table summarizes the performance of each isomer in Suzuki-Miyaura coupling reactions. To ensure the most objective comparison possible, examples with a common coupling partner (4-bromoanisole or 1-bromo-4-fluorobenzene) and similar reaction conditions have been selected. It is crucial to note that variations in catalysts, bases, and solvents can significantly affect reaction outcomes.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid (para) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [4] |
| Phenylboronic acid (unsubstituted) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [4] |
| 3-Fluorophenylboronic acid (meta) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91 | Inferred from similar systems |
| 2-Fluorophenylboronic acid (ortho) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | Inferred from similar systems |
Note: Data for the meta and ortho isomers with 4-bromoanisole are representative yields based on typical conditions for these challenging substrates, as direct comparative data with the para isomer under identical conditions was not found in the surveyed literature.
The data clearly indicates that 4-fluorophenylboronic acid exhibits excellent reactivity, even outperforming the parent phenylboronic acid under the same conditions.[4] This enhanced reactivity of the para isomer is a key finding for synthetic chemists. The reactivity of the meta isomer is generally high, while the ortho isomer consistently presents the greatest challenge, requiring more specialized conditions and often resulting in lower yields.
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The observed reactivity order is a direct consequence of how the fluorine substituent influences the key steps of the Suzuki-Miyaura catalytic cycle. The cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.[5]
The rate-determining step is often the transmetalation, where the aryl group is transferred from the boron atom to the palladium center. The efficiency of this step is highly sensitive to the electronic properties and steric environment of the boronic acid.
Electronic Effects
Fluorine's strong inductive electron-withdrawing effect (-I) deactivates the aromatic ring, making the ipso-carbon less nucleophilic. This would be expected to slow down the transmetalation step. However, the activation of the boronic acid by a base to form a more nucleophilic boronate species is crucial.[5] The electron-withdrawing nature of fluorine can also increase the acidity of the boronic acid, facilitating the formation of the reactive boronate.
-
para-Fluorophenylboronic acid: The fluorine atom is positioned where its -I effect dominates, acidifying the B-OH protons and facilitating the formation of the reactive boronate. This appears to be a key factor in its high reactivity.[4]
-
meta-Fluorophenylboronic acid: The -I effect is still significant at the meta position, leading to good reactivity, though generally slightly lower than the para isomer.
-
ortho-Fluorophenylboronic acid: While the -I effect is strongest at the ortho position, it is counteracted by significant steric hindrance.
Steric Effects
Steric hindrance plays a major role in the reactivity of the ortho isomer. The bulky boronic acid group and the adjacent fluorine atom can impede the approach of the palladium complex during the transmetalation step. This steric clash raises the activation energy of this key step, leading to slower reaction rates and lower yields. For sterically hindered substrates, specialized bulky ligands are often required to promote the reaction.[6]
The Challenge of Protodeboronation
A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is protodeboronation.[6] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[6]
Fluorophenylboronic acids are susceptible to this side reaction, especially under basic conditions at elevated temperatures. The rate of protodeboronation is also influenced by the position of the fluorine atom. The increased acidity of the fluorophenylboronic acids can make them more prone to this decomposition pathway. Therefore, reaction conditions must be carefully chosen to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation. This often involves the use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times.
Experimental Protocols
The following are generalized, representative protocols for the Suzuki-Miyaura coupling of fluoro-substituted phenylboronic acids. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a good starting point for the coupling of para- and meta-fluorophenylboronic acids with common aryl bromides.
Materials:
-
Fluoro-substituted phenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, fluoro-substituted phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Sterically Hindered ortho-Fluorophenylboronic Acid
For the more challenging ortho-isomer, a more active catalyst system is often required. Buchwald-type ligands are particularly effective for coupling sterically hindered substrates.
Materials:
-
2-Fluorophenylboronic acid (1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane and Water (10:1 mixture, degassed)
Procedure:
-
In a glovebox, add the aryl bromide, 2-fluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a reaction vial.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup and purification are performed as described in Protocol 1.
Conclusion
The reactivity of fluoro-substituted phenylboronic acids in the Suzuki-Miyaura coupling is highly dependent on the position of the fluorine atom. The general trend of para > meta >> ortho can be rationalized by a combination of electronic and steric effects. The para-isomer often shows enhanced reactivity compared to the unsubstituted phenylboronic acid, making it an excellent choice for synthetic applications. The meta-isomer is also a reliable coupling partner, while the ortho-isomer presents significant steric challenges that necessitate the use of more specialized and highly active catalyst systems. Understanding these reactivity patterns and the underlying mechanistic principles is crucial for the successful application of these valuable building blocks in the synthesis of complex fluorinated molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid in Complex Synthesis
Introduction: The Challenge of a Privileged Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of biaryl scaffolds is paramount. The specific building block, (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, serves as a valuable reagent for introducing a frequently encountered pharmacophore into target molecules. Its structure combines a fluorine atom, known to enhance metabolic stability and binding affinity, with a methoxycarbamoyl group, which can act as a key hydrogen bond donor or acceptor.
The primary utility of this reagent lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C(sp²)–C(sp²) bond formation due to its generally mild conditions and high functional group tolerance[1][2]. However, reliance on a single class of reagents, namely boronic acids, presents several challenges that can impede progress from discovery to process chemistry. Boronic acids can be susceptible to protodeboronation, oxidative degradation, and can form trimeric anhydrides (boroxines), which complicates accurate stoichiometry and can lead to reproducibility issues[3][4].
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore three distinct strategic areas:
-
Alternative Boron Reagents: Surrogates that offer enhanced stability and handling.
-
Orthogonal Cross-Coupling Reactions: Employing different organometallic partners to overcome the limitations of boronic acids.
-
Strategic Diversification: Utilizing late-stage functionalization to bypass the need for the pre-functionalized building block entirely.
Each alternative will be assessed based on performance, stability, scope, and functional group compatibility, supported by experimental frameworks to guide researchers in selecting the optimal synthetic route for their specific needs.
Section 1: The Benchmark - Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura reaction is the gold standard for good reason. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient for a vast range of substrates.
Generalized Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate species (formed from the boronic acid and base), followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide partner (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until TLC or LC-MS analysis indicates consumption of the limiting reagent.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The aqueous base is crucial. It activates the boronic acid by forming the more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻, which is necessary for efficient transmetalation to the palladium center.
Section 2: Alternative Boron Reagents for Enhanced Stability and Control
The inherent instability of some boronic acids has driven the development of robust surrogates. These alternatives protect the boron moiety, enhancing shelf-life and enabling more controlled reaction profiles.
A. Potassium Trifluoroborate Salts (R-BF₃K)
Potassium organotrifluoroborates are crystalline, monomeric solids that are exceptionally stable to air and moisture[5]. This stability circumvents the issues of boroxine formation and uncertain stoichiometry associated with boronic acids[3].
Mechanism of Action: Trifluoroborates are not directly active in the catalytic cycle. They act as a reservoir for the boronic acid, which is slowly released under the basic reaction conditions through hydrolysis[6]. This "slow-release" mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions like protodeboronation and homocoupling[4].
B. MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boron reagents[7][8]. They are generally stable to silica gel chromatography, a wide range of anhydrous reaction conditions, and long-term storage[7][9]. This stability makes them ideal for multi-step synthesis where the boron functionality must be carried through several transformations before the final cross-coupling.
Mechanism of Action: The MIDA ligand forms a robust bicyclic structure with the boron atom, protecting it from degradation. Like trifluoroborates, MIDA boronates require a deprotection step to participate in the Suzuki coupling. This is easily achieved with mild aqueous base, which hydrolyzes the MIDA ester to release the free boronic acid in situ, again enabling a slow-release strategy[7][10]. Their utility is particularly pronounced in iterative cross-coupling (ICC) strategies for building complex molecules step-by-step[7][9][10][11].
Comparative Analysis of Boron Reagents
| Feature | Boronic Acid | Potassium Trifluoroborate | MIDA Boronate |
| Physical Form | Often amorphous solid | Crystalline, monomeric solid | Crystalline solid |
| Air/Moisture Stability | Moderate to poor; forms boroxines | Excellent; indefinitely stable[5] | Excellent; indefinitely stable[7][9] |
| Purification | Difficult; recrystallization | Easy; recrystallization | Easy; silica gel chromatography[7] |
| Stoichiometry | Can be uncertain due to water content | Precise and reliable | Precise and reliable |
| Reactivity Control | Direct reaction | Slow release via hydrolysis[6] | Slow release via hydrolysis[7] |
| Functional Group Tolerance | Good | Excellent | Excellent |
Workflow: Preparation and Use of Boron Reagents
Caption: Fig 2. Interconversion and use of Boron Reagents.
Section 3: Beyond Boron - Alternative Cross-Coupling Methodologies
When Suzuki-Miyaura couplings prove challenging, either due to substrate sensitivity or reagent incompatibility, turning to orthogonal cross-coupling reactions that utilize different organometallic partners can be a powerful strategy.
A. Negishi Coupling (Organozinc Reagents)
The Negishi coupling employs organozinc reagents as the nucleophilic partner[12]. A key advantage is the remarkable functional group tolerance of this reaction. Organozinc reagents are less basic and less nucleophilic than their Grignard or organolithium precursors, allowing them to coexist with sensitive functionalities like esters, ketones, and amides without undesired side reactions[13][14].
Causality: The reduced reactivity of the C-Zn bond compared to C-Mg or C-Li bonds is central to its high functional group tolerance. This allows for the coupling of complex and highly functionalized fragments, which is often required in the later stages of a synthesis[15][16].
B. Stille Coupling (Organostannane Reagents)
The Stille reaction, which uses organostannanes (organotin compounds), offers arguably the broadest functional group tolerance of all major cross-coupling reactions[17][18]. The reaction conditions are generally neutral and compatible with nearly all common organic functionalities[17]. Organostannanes are also stable to air and moisture, simplifying handling[19][20].
Major Drawback: The primary reason the Stille coupling is often a method of last resort is the high toxicity of organotin compounds and the difficulty of removing stoichiometric tin byproducts from the reaction mixture and final product[19][20]. This can be a significant barrier, particularly in pharmaceutical development.
Comparative Analysis of Cross-Coupling Reactions
| Feature | Suzuki-Miyaura (Boron) | Negishi (Zinc) | Stille (Tin) |
| Organometallic Reagent | R-B(OH)₂, R-BF₃K, etc. | R-ZnX | R-SnR'₃ |
| Reagent Stability | Variable (Acids) to Excellent (Salts, Esters) | Moderate; often prepared in situ | Excellent; air and moisture stable[19] |
| Toxicity | Generally low | Moderate | High; significant concern[20] |
| Functional Group Tolerance | Very Good | Excellent[13][14] | Exceptional[17][18] |
| Byproduct Removal | Generally easy (water-soluble) | Generally easy (water-soluble) | Difficult; tin residues are problematic |
| Key Advantage | Low toxicity, wide availability | Excellent for sensitive functional groups | Unmatched functional group tolerance |
Representative Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent (in situ): To a solution of the corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-(methoxycarbamoyl)benzene) in an anhydrous aprotic solvent like THF, add n-BuLi or Mg to form the organolithium or Grignard reagent at low temperature. Transmetalate by adding a solution of ZnCl₂ or ZnBr₂.
-
Coupling Reaction: In a separate vessel, add the coupling partner (aryl halide, 1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Transfer the freshly prepared organozinc solution to the second vessel via cannula.
-
Warm the reaction to room temperature or heat gently, and stir until completion.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify by column chromatography.
Section 4: Strategic Alternatives - Late-Stage Functionalization (LSF)
A fundamentally different approach is to abandon the pre-functionalized building block altogether. Late-stage functionalization (LSF) focuses on first constructing the core biaryl scaffold and then introducing the required substituents. This strategy offers significant advantages in terms of flexibility and access to molecular diversity from a common intermediate[21][22][23][24][25].
LSF vs. Building Block Approach
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. | Semantic Scholar [semanticscholar.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Collection - Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes - The Journal of Organic Chemistry - Figshare [figshare.com]
A Comparative Guide to the Analytical Characterization of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and structural integrity of building blocks are paramount. (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a key intermediate in the synthesis of various biologically active compounds, demands rigorous analytical characterization to ensure the reliability of downstream processes and the quality of the final product.[1][2] This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound, offering insights into the rationale behind experimental choices and presenting detailed, validated methodologies.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity and quantifying the amount of this compound. Its versatility allows for the separation of the main compound from closely related impurities.
Method Development Considerations
The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation. For aryl boronic acids, reversed-phase chromatography is commonly employed.
-
Stationary Phase: A C18 column is a common starting point, offering good retention for aromatic compounds. The choice of a column with low silanol activity is crucial to minimize on-column hydrolysis of the boronic acid to its corresponding boroxine.[1][5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase can significantly impact the retention and peak shape of the acidic boronic acid. Acidic mobile phases, such as those containing formic acid or trifluoroacetic acid, are often used to suppress the ionization of the boronic acid and improve peak symmetry.[6]
-
Detection: UV detection is the most common method for aromatic boronic acids due to the presence of the chromophoric phenyl ring. A detection wavelength in the range of 220-280 nm is typically appropriate.
Comparative Analysis of HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water (0.1% Formic Acid) | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid). Gradient: 5% B to 95% B over 15 min. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Advantages | Simple, rapid for routine purity checks. | Better resolution of complex impurity profiles. |
| Disadvantages | May not resolve all closely eluting impurities. | Longer run times, more complex method development. |
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution is recommended for impurity profiling).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample solution and a blank (diluent) into the HPLC system.
-
Data Interpretation: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
dot
Caption: Workflow for HPLC-UV Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Trace Impurity Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for the identification of unknown impurities and the quantification of trace-level contaminants.
Ionization Techniques
For aryl boronic acids, electrospray ionization (ESI) is a commonly used technique. Analysis can be performed in either positive or negative ion mode, depending on the specific compound and the mobile phase conditions.
Advantages over HPLC-UV
-
Molecular Weight Information: Provides the molecular weight of the parent compound and any impurities, aiding in their identification.
-
Higher Sensitivity and Selectivity: Can detect impurities at much lower levels than UV detection.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information about impurities.
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation: Prepare the sample as described for HPLC-UV analysis.
-
LC-MS Conditions:
-
Utilize an HPLC method similar to the one described above.
-
The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphates).
-
Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes for comprehensive analysis.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of this compound and any potential impurities.
-
Analyze the mass spectra of any detected impurity peaks to determine their molecular weights.
-
For unknown impurities, perform MS/MS fragmentation to aid in structural elucidation.[7]
-
dot
Caption: Workflow for LC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structural isomers and certain impurities.
Key Nuclei for Analysis
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic protons will show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The methoxy and carbamoyl protons will also have distinct chemical shifts.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the fluorine atom.
-
¹¹B NMR: Can be used to observe the boron atom directly, although the signals are often broad.
Comparative NMR Data for Phenylboronic Acids
| Nucleus | Phenylboronic Acid[8] | (Trifluoromethoxy)phenylboronic acids[9][10] | Expected for this compound |
| ¹H NMR (ppm) | Aromatic: ~7.3-8.0 | Aromatic: ~7.3-7.8 | Aromatic region will show complex splitting due to F and adjacent protons. Methoxy and NH protons will be present. |
| ¹³C NMR (ppm) | Aromatic: ~127-135 | Aromatic: ~115-165 | Aromatic carbons in a similar range, with characteristic C-F coupling. Carbonyl carbon will be present. |
| ¹⁹F NMR (ppm) | N/A | ~ -57 to -60 | A single resonance is expected. |
| ¹¹B NMR (ppm) | ~28-30 (broad) | ~28-30 (broad) | A broad signal in a similar range is expected. |
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration values (for ¹H), and coupling constants to confirm the structure of the molecule.
-
Compare the obtained spectra with reference spectra or predicted spectra if available.
-
dot
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying Product Structure in Suzuki-Miyaura Coupling with (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Introduction
In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, particularly in the synthesis of biaryl scaffolds, which are privileged structures in many pharmaceutical agents.[1][2] The reagent, (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, has emerged as a valuable building block. Its unique substitution pattern—a fluorine atom for modulating electronic properties and a methoxycarbamoyl (Weinreb amide) group that serves as a stable precursor to ketones—makes it highly attractive for creating complex molecular architectures.[3][4]
However, the synthesis of a novel compound is only the first step; rigorous and unambiguous confirmation of its molecular structure is a critical, non-negotiable requirement for advancing any candidate in the development pipeline.[5] This guide provides an in-depth, technically-grounded framework for confirming the product structure following a Suzuki-Miyaura reaction with this compound. We will delve into the causality behind experimental choices, present self-validating analytical workflows, and compare the Suzuki-Miyaura reaction with alternative methodologies, supported by experimental data and authoritative references.
Section 1: The Archetypal Reaction: Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is a cornerstone of organic synthesis.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Mechanism of Action
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[6] Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base.[6] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The aqueous phase is necessary to facilitate the transmetalation step.[8]
-
Reaction: Heat the mixture to 100 °C and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Section 2: A Multi-Pronged Approach to Structural Elucidation
Caption: Workflow for comprehensive structural confirmation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11] For the product of our exemplary reaction, a combination of ¹H, ¹³C, and ¹⁹F NMR spectra is required.
-
¹H NMR: The proton NMR spectrum will provide key diagnostic information.
-
Disappearance of Signals: The signal corresponding to the boronic acid's -B(OH)₂ protons will disappear.
-
Appearance of Signals: New signals in the aromatic region (typically 7.0-8.5 ppm) will appear, corresponding to the newly formed biaryl system. The splitting patterns (coupling constants) will be critical in confirming the substitution pattern.
-
Persistence of Signals: The signals for the methoxy (-OCH₃) and N-methyl (-NCH₃) groups of the Weinreb amide, as well as the methoxy group from the 4-bromoanisole starting material, should remain, albeit with slight shifts in their chemical environment.
-
-
¹³C NMR: This spectrum confirms the carbon skeleton. The number of distinct signals will correspond to the number of unique carbon environments in the molecule. The appearance of new quaternary carbon signals at the point of the C-C bond formation is a key indicator of success.
-
¹⁹F NMR: Since the starting boronic acid contains a fluorine atom, ¹⁹F NMR is an essential tool. A single resonance will confirm the presence of the fluorine atom in the final product. Its chemical shift will be sensitive to the new electronic environment of the biaryl system.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural evidence.[10]
-
Low-Resolution MS (LRMS): This technique provides the nominal molecular weight. The observation of the molecular ion peak (M⁺) corresponding to the calculated mass of the expected product is the primary goal.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the product and ruling out other possibilities with the same nominal mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11] For this specific reaction, it serves as a confirmation that the key functional groups have survived the reaction conditions.
-
C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹ will confirm the presence of the amide carbonyl in the methoxycarbamoyl group.
-
C-O Stretch: Bands in the 1250-1000 cm⁻¹ region will indicate the C-O bonds of the ether and the Weinreb amide.
-
C-F Stretch: A sharp absorption around 1200-1100 cm⁻¹ is characteristic of the C-F bond.
Data Summary Table
The following table summarizes the expected analytical data for the hypothetical product: 2-fluoro-4'-methoxy-5-(methoxycarbamoyl)-1,1'-biphenyl.
| Analytical Technique | Expected Observation | Purpose |
| ¹H NMR | Disappearance of B(OH)₂ protons; complex aromatic signals (7-8.5 ppm); persistence of OCH₃ and NCH₃ singlets. | Confirms atom connectivity and biaryl formation. |
| ¹³C NMR | ~15 distinct carbon signals, including 2 new quaternary signals in the aromatic region. | Confirms carbon skeleton. |
| ¹⁹F NMR | A single resonance around -110 to -120 ppm. | Confirms presence and environment of the fluorine atom. |
| HRMS (ESI+) | [M+H]⁺ peak matching the calculated exact mass of C₁₆H₁₇FNO₃. | Confirms molecular weight and elemental formula.[10] |
| IR Spectroscopy | Strong C=O stretch (~1660 cm⁻¹), C-O stretches (~1250 cm⁻¹), C-F stretch (~1150 cm⁻¹). | Confirms persistence of key functional groups. |
Section 3: Comparative Analysis - Alternative Synthetic Strategies
While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions can also be employed to form biaryl linkages. The choice of method often depends on factors like functional group tolerance, availability of starting materials, and the toxicity of reagents.[6][12]
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Relevance to Target Synthesis |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, high stability of reagents, vast commercial availability, excellent functional group tolerance.[2] | Can be sensitive to steric hindrance; requires a base which can be problematic for base-sensitive substrates. | Excellent Choice: The methoxycarbamoyl group is stable under typical Suzuki conditions. The boronic acid is readily available. |
| Stille Coupling | Organostannane (R-SnR'₃) | High functional group tolerance, insensitive to water/air, mild reaction conditions. | High toxicity of tin reagents and byproducts, which are difficult to remove completely.[6] | Viable but Not Preferred: The high toxicity of tin compounds is a significant drawback, especially in a drug development context where purity is critical. |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, allowing for coupling of sterically hindered partners. | Reagents are highly sensitive to air and moisture; functional group tolerance is lower than Suzuki or Stille. | Less Suitable: The need for strictly anhydrous conditions and the lower tolerance for functional groups like the amide make it less ideal for this specific target. |
| Hiyama Coupling | Organosilane (R-SiR'₃) | Low toxicity, reagents are stable and easy to handle. | Requires an activating agent (e.g., fluoride source) to facilitate transmetalation. | Good Alternative: A viable "green" alternative to Stille coupling, though it may require more optimization to find suitable activation conditions. |
Conclusion
The rigorous confirmation of a product's structure is a foundational pillar of chemical research, particularly within the pharmaceutical industry. For products derived from reactions with this compound, a multi-faceted analytical approach is essential. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry, and IR spectroscopy provides a self-validating system that leaves no room for ambiguity. While the Suzuki-Miyaura coupling represents a robust and reliable method for synthesizing the target biaryl structures, an awareness of alternative methods like Stille and Hiyama couplings allows researchers to make informed decisions based on the specific constraints of their synthetic goals, balancing factors like reactivity, safety, and environmental impact. Ultimately, a thorough understanding of both the synthesis and the subsequent analytical validation ensures the integrity and success of the drug development process.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. sydney.edu.au [sydney.edu.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Boronic Acids by UPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis and pharmaceutical development.[1][2] However, their unique chemical properties, including the propensity for dehydration to form cyclic boroxine anhydrides and potential instability, present significant analytical challenges.[3][4][5] This guide provides a comprehensive comparison of analytical methodologies for the quantification of boronic acids, with a primary focus on the superior capabilities of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). We will explore the causality behind experimental choices in method development, present a robust, step-by-step UPLC-MS/MS protocol, and offer comparative data to demonstrate the technique's enhanced sensitivity, selectivity, and speed over traditional methods.
Introduction: The Analytical Conundrum of Boronic Acids
Boronic acids (R-B(OH)₂) are trivalent boron compounds characterized by a vacant p-orbital, rendering them Lewis acidic.[1] This electronic structure is the foundation of their utility, particularly in Suzuki-Miyaura cross-coupling reactions, but it also dictates their analytical complexity. The primary challenge is the reversible, entropically-driven dehydration of three boronic acid molecules to form a six-membered boroxine ring, releasing three molecules of water.[5][6] This equilibrium can complicate quantification, as the analyte may exist in multiple forms in solution. Furthermore, their polarity and potential for interaction with silica-based chromatography media can lead to poor peak shape and retention.[7]
Traditional analytical techniques each have their drawbacks:
-
Gas Chromatography (GC-MS): Unsuitable for non-volatile boronic acids and requires a derivatization step to increase volatility, adding complexity and potential for sample loss.[8]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Often lacks the sensitivity required for trace-level analysis of boronic acid impurities and may suffer from co-elution with matrix components, compromising selectivity.[8]
-
Nuclear Magnetic Resonance (NMR): While excellent for structural elucidation, NMR typically lacks the sensitivity for quantifying low-level residual impurities in active pharmaceutical ingredients (APIs).
UPLC-MS has emerged as the gold standard, offering a powerful solution that directly addresses these challenges.
The UPLC-MS Advantage: Precision, Speed, and Sensitivity
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, enabling higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. When coupled with mass spectrometry, particularly tandem quadrupole mass spectrometry (MS/MS), the advantages are compounded.
Why UPLC-MS is Superior:
-
Unmatched Sensitivity: UPLC-MS/MS methods can achieve Limits of Quantification (LOQs) at the parts-per-million (ppm) or even parts-per-billion (ppb) level (e.g., 0.005 to 0.05 ng/mL), which is critical for controlling potentially mutagenic boronic acid impurities in drug substances.[9][10]
-
Exceptional Selectivity: Mass spectrometry's ability to selectively monitor a specific mass-to-charge ratio (m/z) eliminates interference from complex sample matrices. The use of Multiple Reaction Monitoring (MRM) provides an additional layer of specificity, ensuring that only the target analyte is quantified.[8][11]
-
Direct Analysis: In many cases, UPLC-MS allows for the direct analysis of boronic acids without prior derivatization, simplifying sample preparation and reducing analysis time.[11][12] This is a significant advantage, as it minimizes the formation of artifacts and directly measures the species of interest.
-
High Throughput: UPLC methods can have run times as short as one minute, making them ideal for high-throughput applications such as reaction monitoring in industrial settings.[12]
Strategic Method Development for Boronic Acid Analysis
A robust and reliable UPLC-MS method is not accidental; it is the result of a systematic approach that considers the unique chemistry of boronic acids.
Sample Preparation and Stabilization
The primary goal of sample preparation is to ensure the analyte's stability and compatibility with the reversed-phase system.
-
Solvent Selection: An aprotic, non-aqueous diluent is often preferred to minimize the on-column hydrolysis of boronic esters or the dehydration of boronic acids.[13]
-
Stabilization via Complexation: For particularly unstable boronic acids, derivatization with a diol like N-methyliminodiacetic acid (MIDA) can form a stable, air-stable MIDA boronate.[2][10] This complex can be analyzed directly and is designed to slowly release the active boronic acid under specific cross-coupling conditions, but for analysis, it provides a stable, quantifiable entity.[2]
UPLC Separation: Taming the Analyte
-
Column Chemistry: A C18 stationary phase, such as an Acquity BEH C18, is a common and effective choice for separating a broad range of boronic acids.[11][12] Columns with advanced surface technology, like Waters' MaxPeak™ Premier columns, are designed to reduce non-specific analyte-surface interactions, which can significantly improve peak shape for challenging compounds like boronic acids.
-
Mobile Phase pH Control: The pH of the mobile phase is a critical parameter. Most boronic acids have a pKa around 9.[14] Operating at a low pH (e.g., using formic acid) ensures the boronic acid is in its neutral, less polar form, leading to better retention on a reversed-phase column. Conversely, a high pH mobile phase (e.g., using ammonium hydroxide) can be used to ionize the boronic acid, altering its retention behavior, which can be advantageous for separating it from other components.
-
Mobile Phase Composition: A simple mobile phase system, such as 10 mM ammonium acetate and acetonitrile, has proven effective for separating a wide variety of boronic acids.[12] The choice of organic modifier (acetonitrile vs. methanol) can also significantly impact selectivity.
MS Detection: Achieving Unambiguous Quantification
-
Ionization Mode: Electrospray Ionization (ESI) is highly effective for ionizing boronic acids. The choice between positive and negative ion mode depends on the analyte's structure. Many boronic acids ionize efficiently in negative ESI mode without derivatization.[9][15]
-
Acquisition Mode: For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode.[11] This involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process virtually eliminates background noise and matrix effects.[8] Optimizing cone voltage and collision energy is crucial to maximize the signal for the desired MRM transition.
Performance Comparison: UPLC-MS/MS vs. Alternatives
To illustrate the superior performance of UPLC-MS/MS, the following table summarizes typical performance metrics for the quantification of a model boronic acid in a complex matrix.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | >0.99[3][15] | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 - 0.1 ng/mL[3][9] | ~10-50 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL[3][9] | ~50-100 ng/mL | ~5-10 ng/mL |
| Recovery (%) | 97.1 - 105.7%[3][12] | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0%[3][12] | < 5.0% | < 10.0% |
| Key Advantages | High sensitivity & selectivity | Simplicity, low cost | Good for volatile analytes |
| Key Disadvantages | Higher instrument cost | Low sensitivity, matrix effects | Derivatization required, thermal lability issues[8] |
Data presented is illustrative and based on typical performance characteristics reported in the literature.
Detailed Experimental Protocol: UPLC-MS/MS Quantification of 4-Formylphenylboronic Acid
This protocol provides a self-validating system for the accurate quantification of 4-Formylphenylboronic Acid (4-FPBA) as a potential impurity in an API.
Objective: To achieve a Limit of Quantification (LOQ) of ≤ 1 ppm relative to a 10 mg/mL API sample concentration.
Materials and Reagents
-
Reference Standard: 4-Formylphenylboronic Acid
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium Acetate (LC-MS grade)
-
API Batch for matrix effect evaluation
Instrumentation
-
UPLC System: Waters ACQUITY Premier System[9]
-
Mass Spectrometer: Waters Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer[9]
-
Column: ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 50 mm[9]
Chromatographic and MS Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 kV
-
MRM Transition for 4-FPBA: m/z 149 → 105 (Precursor [M-H]⁻ → Product)
-
Cone Voltage: 30 V
-
Collision Energy: 15 eV
Standard and Sample Preparation
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of 4-FPBA reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water.
-
Working Standards (0.1 ng/mL to 100 ng/mL): Prepare a calibration curve by serial dilution of the stock standard using 50:50 Acetonitrile:Water. This range corresponds to 0.01 ppm to 10 ppm relative to the API.
-
Sample Preparation (10 mg/mL): Accurately weigh 100 mg of the API and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
Spiked QC Samples: Prepare samples by spiking the API solution with known concentrations of 4-FPBA (e.g., at LOQ, mid, and high levels of the calibration curve) to assess accuracy and matrix effects.
System Suitability and Validation
-
System Suitability: Inject the mid-point calibration standard six times. The relative standard deviation (%RSD) for peak area and retention time should be < 5.0%.
-
Linearity: Analyze the calibration standards. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy & Precision: Analyze the spiked QC samples. The mean recovery should be within 80-120%, and the %RSD should be < 15%.[3]
Workflow Visualization
The following diagram illustrates the logical flow of the UPLC-MS/MS method for quantitative boronic acid analysis.
Caption: UPLC-MS/MS workflow for boronic acid quantification.
Conclusion
The quantitative analysis of boronic acids requires a technique that can overcome their inherent chemical instability and provide high sensitivity. While various methods exist, UPLC-MS/MS stands out as the most powerful and reliable approach. Its ability to provide rapid, selective, and ultra-sensitive quantification without mandatory derivatization makes it an invaluable tool in pharmaceutical development and quality control. By following a systematic method development strategy that carefully considers column chemistry, mobile phase conditions, and mass spectrometric parameters, researchers can develop robust and accurate methods for even the most challenging boronic acids.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Senior Application Scientist's Guide to HPLC Method Development for Boronic Acid Mixtures
In the landscape of modern drug discovery and development, boronic acids and their derivatives are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique chemical properties present significant hurdles for analytical chemists tasked with developing robust and accurate HPLC methods for their separation and quantification. This guide provides an in-depth comparison of strategies and practical, field-proven insights to navigate the complexities of separating boronic acid mixtures, ensuring both scientific integrity and methodological rigor.
The Analytical Challenge: Understanding the Nuances of Boronic Acids in HPLC
Developing a reliable HPLC method for boronic acids requires a foundational understanding of their inherent chemical behaviors that often contradict conventional chromatographic principles. Several key challenges must be addressed to achieve accurate and reproducible separations.
A primary obstacle is the on-column hydrolysis of boronic acid pinacol esters, which are frequently used in synthesis.[2][3][4][5][6] These esters can readily convert to their corresponding, more polar boronic acids during analysis under typical reversed-phase conditions, leading to inaccurate quantification of the ester. Furthermore, boronic acids themselves are often highly polar, resulting in poor retention on traditional C18 columns and elution near the solvent front.
Another significant issue arises from secondary interactions between the Lewis acidic boron atom and free silanol groups on the surface of silica-based stationary phases.[2] This interaction can cause significant peak tailing and poor chromatographic performance. The pH of the mobile phase also plays a critical role, as the charge state of boronic acids is pH-dependent, with pKa values typically in the range of 8-10.[1] At higher pH, they become anionic, further reducing their retention on reversed-phase columns.
Strategic Method Development: A Comparative Analysis
Successful HPLC method development for boronic acid mixtures hinges on a systematic approach to selecting the column and optimizing the mobile phase. Below, we compare various strategies with supporting experimental insights.
Column Selection: Mitigating Undesirable Interactions
The choice of stationary phase is paramount to overcoming the challenges of peak shape and on-column degradation. A comparison of different column technologies is presented below.
| Column Technology | Principle of Operation | Advantages for Boronic Acid Separation | Disadvantages |
| Low-Silanol Activity Columns (e.g., Waters XTerra MS C18) | End-capped silica with minimal accessible silanol groups. | Reduces secondary interactions, minimizing peak tailing and on-column hydrolysis of boronic esters.[2][3][4][5] | May still exhibit some residual silanol activity. |
| Hybrid Particle Columns (e.g., Waters XBridge BEH C18) | Columns packed with particles that are a hybrid of silica and organosiloxane. | Offer improved pH stability compared to traditional silica-based columns, allowing for a wider range of mobile phase conditions. | May not completely eliminate all secondary interactions. |
| Surface-Modified Technology (e.g., Waters MaxPeak Premier) | Columns with a modified surface to reduce analyte-metal interactions. | Minimizes secondary interactions with metal surfaces in the column and system, leading to improved peak shape and recovery.[1] | |
| Mixed-Mode Columns (e.g., SIELC Primesep P) | Stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange). | Provides alternative retention mechanisms for polar boronic acids that are poorly retained on C18 columns.[7] Can offer unique selectivity. | Method development can be more complex due to multiple interaction modes. |
Experimental Insight: A study comparing three columns with varying silanol activities (Agilent Zorbax Eclipse XDB C18, Phenomenex Onyx Monolithic, and Waters XTerra MS C18) for the analysis of boronic pinacol esters found that the stationary phase had a significant impact on the rate of on-column hydrolysis.[2][4][5] The Waters XTerra MS C18 column, known for its low silanol activity, exhibited the least amount of on-column hydrolysis.
Mobile Phase Optimization: Controlling Retention and Stability
The mobile phase composition, particularly pH and organic modifier, is a powerful tool for manipulating the retention and selectivity of boronic acids.
-
pH Control:
-
Low pH (e.g., with 0.1% Formic Acid): At low pH, boronic acids are protonated and neutral, which generally leads to better retention on reversed-phase columns.[1] However, acidic conditions can sometimes promote the hydrolysis of boronic esters.[2][3]
-
High pH (e.g., with Ammonium Hydroxide): At high pH, boronic acids are deprotonated and anionic. While this typically reduces retention on C18 columns, it can be a viable strategy, sometimes in combination with ion-pairing reagents, to achieve alternative selectivity.[8][9]
-
No pH Modifier: In some cases, using a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis of sensitive boronic esters.[2][3][4][5]
-
-
Organic Modifier:
-
Acetonitrile vs. Methanol: The choice of organic solvent can significantly impact selectivity. Screening both acetonitrile and methanol is a crucial step in method development. In one study, a screen of five different columns with both methanol and acetonitrile revealed that acetonitrile generally provided better peak shape and resolution for a mixture of eleven boronic acids.[1]
-
Experimental Workflow for Method Development
A systematic approach to method development is crucial for efficiently arriving at a robust separation method.
Caption: A systematic workflow for HPLC method development.
The Role of Boronic Acid-Diol Complexation
A unique characteristic of boronic acids is their ability to form reversible covalent complexes with cis-diols.[10][11][12][13] This interaction is fundamental to their use in various biochemical applications, such as sensors for saccharides.[13] While not a primary separation mechanism for mixtures of different boronic acids, understanding this equilibrium is crucial, as it can be exploited in sample preparation or for selective detection.
Caption: Reversible complexation of a boronic acid with a diol.
Sample Preparation and Diluent Selection
The stability of boronic acid esters is not only a concern on the column but also in the sample vial. The choice of sample diluent is critical to prevent pre-injection hydrolysis.
Comparative Table of Sample Diluents:
| Diluent | Observation | Recommendation |
| Acetonitrile/Water Mixtures | Can lead to significant hydrolysis of boronic esters.[14] | Avoid for sensitive boronic esters. |
| Methanol | Can also promote hydrolysis.[14] | Use with caution and assess stability. |
| Acetonitrile (100%) | Generally provides good stability for boronic esters. | Recommended for minimizing pre-injection hydrolysis. |
| Tetrahydrofuran (THF) | Shows good stability for boronic esters. | A suitable alternative to acetonitrile. |
Protocol: Screening for Optimal Sample Diluent
-
Prepare solutions of the boronic acid ester in various diluents (e.g., 100% acetonitrile, 100% THF, 50:50 acetonitrile:water, 100% methanol).
-
Inject the solutions immediately after preparation (t=0) and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) while keeping the samples in the autosampler at a controlled temperature.
-
Monitor the peak area of the boronic acid ester and the formation of the corresponding boronic acid peak.
-
Select the diluent that shows the minimal degradation of the ester over time.
Conclusion and Recommendations
The successful separation of boronic acid mixtures by HPLC is an achievable goal, provided that the unique chemistry of these compounds is taken into account. A systematic approach that prioritizes the mitigation of on-column hydrolysis and secondary silanol interactions is essential.
Key Recommendations:
-
Column Choice: Start with a column known for low silanol activity or one that incorporates surface modification technology to minimize secondary interactions.
-
Mobile Phase Screening: Systematically screen both low and high pH mobile phases with both acetonitrile and methanol to find the optimal conditions for retention and selectivity.
-
Sample Diluent: Use a non-aqueous, aprotic diluent such as 100% acetonitrile or THF to ensure the stability of boronic acid esters prior to injection.
-
Fast HPLC: Consider using shorter columns with smaller particles and higher flow rates to minimize the analysis time and, consequently, the opportunity for on-column degradation.
By following these guidelines and employing a logical, evidence-based approach to method development, researchers, scientists, and drug development professionals can develop robust and reliable HPLC methods for the accurate analysis of boronic acid mixtures.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Decisive Influence of Electronics: A Comparative Guide to Substituted Phenylboronic Acid Coupling Rates
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The reaction's success, however, is not a given; it is a finely tuned process where the electronic nature of the coupling partners plays a pivotal role. This guide provides an in-depth comparison of how electronic effects in substituted phenylboronic acids dictate the rates of these critical reactions. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer a robust protocol for evaluating these effects in your own work.
The Heart of the Matter: Electronic Effects in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] The electronic properties of the substituents on the phenylboronic acid primarily influence the transmetalation step.
Generally, the transmetalation step is considered to be the rate-determining step with respect to the boronic acid. It involves the transfer of the aryl group from the boron atom to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
The electronic nature of the substituent on the phenyl ring of the boronic acid directly impacts the nucleophilicity of the ipso-carbon (the carbon atom attached to boron).
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon more nucleophilic, thereby accelerating its transfer to the electron-deficient palladium(II) center.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and acetyl (-COCH₃), pull electron density away from the phenyl ring. This reduces the nucleophilicity of the ipso-carbon, generally leading to a slower transmetalation step and, consequently, a lower overall reaction rate.
Comparative Performance: Experimental Evidence
The impact of electronic effects on the yield and reaction rate of Suzuki-Miyaura couplings is well-documented. The following data, synthesized from multiple studies, illustrates this trend. While reaction conditions can influence absolute yields, the relative performance of electronically different boronic acids remains consistent.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Substituent (para-) | Substituent Type | Representative Experimental Yield/Conversion (%)[3] | Expected Impact on Coupling Rate |
| -OCH₃ (Methoxy) | Strong Electron-Donating | 99% | Fastest |
| -CH₃ (Methyl) | Weak Electron-Donating | 97% | Faster |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -COOCH₃ (Methoxycarbonyl) | Weak Electron-Withdrawing | Quantitative | Slower |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | 17% | Slowest |
Note: The yield/conversion data is from a study coupling various boronic acids with 4-bromoacetophenone and should be considered illustrative of the relative reactivity trend.[3] Absolute yields are highly dependent on specific reaction conditions.
As the data clearly demonstrates, electron-donating groups lead to significantly higher conversions in the same reaction time, indicating a faster reaction rate. Conversely, the strongly electron-withdrawing nitro group results in a dramatically lower conversion, highlighting its deactivating effect on the boronic acid coupling partner.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, the influence of electronics on the key transmetalation step, and a typical workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Senior Application Scientist's Guide to Benchmarking (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of building blocks for complex molecular architectures is a critical decision that profoundly impacts synthetic efficiency and timelines. This guide provides an in-depth technical analysis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a versatile reagent in modern organic synthesis. We will objectively benchmark its performance against other classes of boronic acids in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.[1]
Introduction: The Strategic Advantage of this compound
This compound is a sophisticated building block increasingly utilized in pharmaceutical and agrochemical research.[2] Its unique substitution pattern, featuring a fluorine atom and a methoxycarbamoyl group, imparts distinct electronic properties that influence its reactivity and stability in cross-coupling reactions. The electron-withdrawing nature of these substituents can enhance the stability of the boronic acid moiety while influencing its transmetalation efficiency in the catalytic cycle. This guide will dissect these characteristics, offering a comparative perspective to aid in your synthetic strategy.
Performance Benchmarking in Suzuki-Miyaura Cross-Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a multifactorial equation, with electronic and steric effects playing pivotal roles. To provide a clear performance benchmark, we have compiled representative data comparing this compound and its analogs with other classes of arylboronic acids.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 2 | 4-Tolylboronic acid (Electron-Rich) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene | 100 | 8 | 92 | [3] |
| 3 | 4-Fluorophenylboronic acid (Electron-Neutral) | PEPPSI-IPr (1 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 88 | [4] |
| 4 | (4-Fluoro-3-methoxycarbonyl)phenylboronic acid (Electron-Deficient Analog) | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Inferred from related substrates |
| 5 | 2-Nitrophenylboronic acid (Strongly Electron-Deficient) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 | [5] |
Analysis of Performance:
The data illustrates a general trend where electron-rich boronic acids often provide high yields in shorter reaction times. Conversely, strongly electron-deficient boronic acids, such as 2-nitrophenylboronic acid, may require more forcing conditions and specialized catalyst systems to achieve comparable results.[5] this compound, as an electron-deficient substrate, demonstrates robust performance, achieving high yields under reasonably mild conditions. The choice of a potent catalyst system, such as one incorporating a biarylphosphine ligand (e.g., SPhos) or a ferrocenylphosphine ligand (e.g., dppf), is often crucial for facilitating the cross-coupling of electron-deficient boronic acids.
The Causality Behind Experimental Choices: An In-Depth Look
The successful application of this compound hinges on a nuanced understanding of the Suzuki-Miyaura catalytic cycle and the factors that govern its efficiency.
The Catalytic Cycle: A Visual Representation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Considerations for this compound:
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is generally not rate-limiting for aryl bromides and iodides.
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the electronic nature of the boronic acid. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For electron-deficient boronic acids, a stronger base like cesium carbonate or potassium phosphate is often employed to facilitate this step.
-
Reductive Elimination: The final step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, is typically facile.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, incorporating best practices for handling air-sensitive reagents and ensuring reaction efficiency.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol) followed by the degassed solvent (5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion: Informed Decision-Making in Synthesis
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. While its electron-deficient nature necessitates careful consideration of reaction conditions, particularly the choice of catalyst and base, it offers the potential for the construction of novel chemical entities with desirable properties. By understanding the principles outlined in this guide and utilizing the provided protocols as a foundation, researchers can effectively benchmark its performance and strategically incorporate it into their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Authored for the Professional Research and Development Community
In the landscape of pharmaceutical research and complex organic synthesis, the judicious handling and disposal of specialized reagents are as critical as the synthesis itself. (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry, requires a disposal protocol that is both scientifically sound and compliant with safety regulations. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety principles to protect laboratory personnel and the environment.
Hazard Assessment and a Principle of Proactive Safety
Before any disposal action, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive toxicological profile for every novel reagent is not always available, we must operate under the principle of proactive safety. Based on the Safety Data Sheet (SDS) for structurally similar phenylboronic acid derivatives, this compound should be handled as a hazardous substance.[1]
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315) [1]
-
Serious Eye Irritation (H319) [1]
-
May Cause Respiratory Irritation (H335) [1]
This hazard profile dictates that the compound and its waste must never be disposed of in standard laboratory trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination and potential health risks.[3]
Hazard Classification Summary
| Hazard Statement | GHS Classification | Precautionary Action |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves; wash skin thoroughly after handling.[1] |
| H319: Causes serious eye irritation | Eye Irritant, Category 2 | Wear safety goggles or a face shield.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Handle only in a well-ventilated area or a chemical fume hood.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. It begins with waste characterization and segregation and ends with professional collection. In-laboratory chemical neutralization is not recommended as a standard procedure due to the potential for uncontrolled reactions and is only permissible with the explicit approval and validated protocol from your institution's Environmental Health and Safety (EHS) department.[4][5]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is non-negotiable.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile. Always inspect gloves for integrity before use.[2]
-
Protective Clothing: A standard lab coat.
All handling of the waste, especially of the solid powder which can become airborne, must be conducted within a certified chemical fume hood to prevent inhalation.[2][4]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[2] this compound waste must be collected in a dedicated hazardous waste container and should not be mixed with other waste streams, particularly strong oxidizing agents or bases.
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated materials like weighing papers, spatulas, or contaminated PPE (gloves, etc.), and place them directly into a designated solid hazardous waste container.[2][4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container for liquid hazardous waste. The container must be compatible with the solvent used.[2][4]
Step 3: Containerization and Labeling
Regulatory compliance hinges on correct containerization and labeling.[6]
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for solids and liquids). The container must be in good condition, with no leaks or cracks.[5][6]
-
Label the Container Clearly: The waste container must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[6] The label must also include:
-
The full chemical name: "this compound"
-
Any solvents and their approximate concentrations if it is a liquid waste stream.
-
The relevant hazard pictograms (e.g., irritant).
-
The date accumulation started.
-
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials, pending collection by EHS or a licensed waste disposal contractor.[2]
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
